N-Methyl-2-pyridin-4-ylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-9-8(11)6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHQVMAECKZMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of N-Methyl-2-pyridin-4-ylacetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for N-Methyl-2-pyridin-4-ylacetamide, a key building block in pharmaceutical and medicinal chemistry. This document details the necessary precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Overview of Synthetic Strategies
The synthesis of this compound primarily involves two key stages: the formation of the pyridin-4-ylacetic acid backbone and the subsequent amidation with methylamine. Two principal pathways are outlined below, each with distinct advantages and considerations for laboratory and process scale-up.
Pathway 1 focuses on the synthesis of the pyridin-4-ylacetic acid precursor followed by a direct amidation step.
Pathway 2 employs a coupling agent to facilitate the amide bond formation, offering a milder and often more efficient alternative to direct amidation.
Caption: Overview of synthetic pathways to this compound.
Synthesis of Precursor: Pyridin-4-ylacetic Acid
A common and effective method for the preparation of pyridin-4-ylacetic acid is through the hydrolysis of 2-(pyridin-4-yl)acetonitrile.
Experimental Protocol: Hydrolysis of 2-(pyridin-4-yl)acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.
-
Addition of Base: To this solution, add an excess of solid potassium hydroxide (KOH).
-
Reflux: Heat the reaction mixture to 90°C and maintain reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, remove the ethanol via vacuum distillation.
-
Dilute the remaining aqueous solution with water.
-
Adjust the pH to 4-5 using a 2 N solution of hydrochloric acid (HCl).
-
-
Isolation: Concentrate the acidified aqueous phase under reduced pressure to yield pyridin-4-ylacetic acid hydrochloride as a solid.
Quantitative Data for Precursor Synthesis
| Reactant/Reagent | Molar Eq. | Quantity |
| 2-(pyridin-4-yl)acetonitrile | 1.0 | - |
| Potassium Hydroxide (KOH) | Excess | - |
| Ethanol/Water (1:1) | Solvent | 40-60 mL |
| 2 N Hydrochloric Acid | - | As required |
| Product | Yield | |
| Pyridin-4-ylacetic acid hydrochloride | ~84% |
Synthesis of this compound
Two primary methods for the amidation of pyridin-4-ylacetic acid are presented: the acyl chloride method and the use of coupling agents.
Pathway 1: Acyl Chloride Method
This traditional method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methylamine.
Caption: Synthesis via the acyl chloride intermediate.
Step 1: Formation of Pyridin-4-ylacetyl chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridin-4-ylacetic acid in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (typically 1.1-1.5 equivalents) to the suspension at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (around 40-80°C depending on the solvent) for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Isolation of Intermediate: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude pyridin-4-ylacetyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Reaction Setup: Dissolve the crude pyridin-4-ylacetyl chloride in a dry, aprotic solvent like DCM. Cool the solution to 0°C in an ice bath.
-
Amine Addition: Slowly add a solution of methylamine (in a suitable solvent like THF or as a gas) (typically 2-2.5 equivalents) to the acyl chloride solution. An organic base such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents) should be included to neutralize the HCl byproduct.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
| Reactant/Reagent | Molar Eq. |
| Step 1 | |
| Pyridin-4-ylacetic acid | 1.0 |
| Thionyl Chloride (SOCl₂) | 1.1 - 1.5 |
| Step 2 | |
| Pyridin-4-ylacetyl chloride | 1.0 |
| Methylamine | 2.0 - 2.5 |
| Triethylamine/Pyridine | 1.1 - 1.5 |
Pathway 2: Coupling Agent-Mediated Amidation
The use of coupling agents provides a milder and often more efficient method for amide bond formation, avoiding the harsh conditions of the acyl chloride method. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for this purpose.
Caption: HATU-mediated amidation of pyridin-4-ylacetic acid.
-
Reaction Setup: In a round-bottom flask, dissolve pyridin-4-ylacetic acid (1.0 eq.), HATU (1.1-1.2 eq.), and methylamine hydrochloride (1.1-1.2 eq.) in an aprotic solvent such as DMF or DCM.
-
Base Addition: To the stirred solution, add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
| Reactant/Reagent | Molar Eq. |
| Pyridin-4-ylacetic acid | 1.0 |
| Methylamine hydrochloride | 1.1 - 1.2 |
| HATU | 1.1 - 1.2 |
| DIPEA | 2.0 - 3.0 |
Conclusion
This guide has detailed two robust synthetic pathways for the preparation of this compound. The choice between the acyl chloride method and the coupling agent-mediated approach will depend on factors such as substrate sensitivity, desired purity, and available resources. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to successfully synthesize this important chemical intermediate. Careful monitoring and optimization of reaction conditions are recommended to achieve the best possible yields and purity.
An In-depth Technical Guide on the Chemical Properties of N-(4-methylpyridin-2-yl)acetamide
Disclaimer: This document focuses on the chemical properties of N-(4-methylpyridin-2-yl)acetamide (CAS No. 5327-32-2), an isomer of the requested "N-Methyl-2-pyridin-4-ylacetamide." Publicly available scientific literature and chemical databases contain extensive information on the former, while data for the latter is scarce.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of N-(4-methylpyridin-2-yl)acetamide for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
N-(4-methylpyridin-2-yl)acetamide is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and an acetamide group at the 2-position.[1] The core structure is formed by an amide bond between 2-amino-4-methylpyridine and an acetyl group.[1]
| Identifier | Value |
| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide[2] |
| CAS Number | 5327-32-2[1][2][3] |
| Molecular Formula | C₈H₁₀N₂O[2][3] |
| Molecular Weight | 150.18 g/mol [1][2][3][4] |
| Physical Form | White needle crystals[4], Solid[3] |
| InChI | InChI=1S/C8H10N2O/c1-6-3-4-9-8(5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)[2] |
| InChIKey | QGZHGSGLCZEGHA-UHFFFAOYSA-N[1][2][4] |
| SMILES | CC(=O)Nc1cc(C)ccn1 |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-(4-methylpyridin-2-yl)acetamide.
Proton NMR provides detailed information about the hydrogen atoms in the molecule. The following table summarizes the expected chemical shifts in a DMSO-d₆ solvent.
| Proton | Chemical Shift (δ) in ppm | Description |
| Acetamide CH₃ | ~2.10 | Sharp singlet |
| Pyridine-CH₃ | ~2.27 | Singlet |
| Pyridine H-6 | ~8.13 | Doublet |
| Pyridine H-5 | ~7.97 | Doublet |
| Pyridine H-3 | ~6.83 | Singlet |
| Amide NH | ~10.25 | Broad singlet |
Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule.[1] The data below was obtained in DMSO-d₆.[1]
| Carbon | Chemical Shift (δ) in ppm |
| C=O (Amide) | ~168.8 |
| Pyridine C-2 | ~151.7 |
| Pyridine C-6 | ~147.8 |
| Pyridine C-4 | ~147.3 |
| Pyridine C-5 | ~119.0 |
| Pyridine C-3 | ~115.9 |
| Acetamide CH₃ | ~23.8 |
| Pyridine-CH₃ | ~20.7 |
FTIR spectroscopy helps to identify the functional groups present in the molecule.
| Vibrational Mode | **Wavenumber (cm⁻¹) ** |
| C-H stretching (aromatic & methyl) | 2900-3100 |
| C=O stretching (Amide I) | 1670-1690 |
| N-H bending (Amide II) | 1530-1550 |
| C=C and C=N stretching (pyridine ring) | 1400-1600 |
Mass spectrometry confirms the molecular weight of the compound. For N-(4-methylpyridin-2-yl)acetamide, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight.[1]
Experimental Protocols
A common and efficient method for the synthesis of this compound is the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][4]
Materials:
-
2-Amino-4-methylpyridine (99.0 g, 91.5 mmol)
-
Acetic anhydride (250 mL)
-
Diethyl ether (100 mL)
Procedure:
-
A mixture of 2-amino-4-methylpyridine in acetic anhydride is warmed to 70°C for two hours.[4]
-
The reaction mixture is then cooled to room temperature.[4]
-
Diethyl ether is added to the cooled mixture to induce crystallization.[4]
-
The resulting white needle crystals are collected by filtration.[4]
-
The product is dried in vacuo to afford N-(4-methylpyridin-2-yl)acetamide.[4] The reported yield for this procedure is 95%.[4]
Caption: Synthesis workflow for N-(4-methylpyridin-2-yl)acetamide.
Biological Activity
While specific pharmacological evaluations for N-(4-methylpyridin-2-yl)acetamide are not extensively documented in the public domain, the acetamide scaffold is a well-known pharmacophore in medicinal chemistry.[5] Structurally related N-pyridinyl acetamide derivatives have been investigated for a variety of biological targets.[1] For instance, studies on other N-pyridin-2-yl acetamide derivatives have demonstrated potential antifungal activities against pathogens like Candida albicans and Aspergillus niger.[6][7] These findings suggest that the N-(4-methylpyridin-2-yl)acetamide scaffold could be a valuable starting point for the development of novel therapeutic agents.
Safety Information
N-(4-methylpyridin-2-yl)acetamide is classified as harmful if swallowed (Acute Toxicity 4, oral) and causes serious eye irritation (Eye Irritation 2).[2] Appropriate personal protective equipment should be used when handling this chemical.
References
- 1. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]
- 2. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Methylpyridin-2-yl)acetamide AldrichCPR 5327-32-2 [sigmaaldrich.com]
- 4. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]
- 5. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: N-Methyl-2-(pyridin-4-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of N-Methyl-2-(pyridin-4-yl)acetamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to provide a reliable resource for researchers. It includes predicted physicochemical properties, a detailed proposed synthetic protocol, and a discussion of potential biological significance based on its structural motifs.
Introduction
N-Methyl-2-(pyridin-4-yl)acetamide is a small molecule featuring a pyridine ring, a common scaffold in pharmaceuticals, linked to an N-methylacetamide moiety. The presence of the N-methyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. While a specific CAS number for this compound is not readily found in public databases, its synthesis and properties can be inferred from well-characterized precursors and analogs. This guide aims to provide a foundational understanding of this compound to facilitate further research and development.
Physicochemical Properties
The following table summarizes the known properties of the key starting material, 4-pyridylacetic acid, and an analogous compound, N-(pyridin-2-ylmethyl)acetamide. Predicted properties for the target compound, N-Methyl-2-(pyridin-4-yl)acetamide, are also provided for comparison.
| Property | 4-Pyridylacetic Acid | N-(pyridin-2-ylmethyl)acetamide | N-Methyl-2-(pyridin-4-yl)acetamide (Predicted) |
| CAS Number | 28356-58-3[1] | 58481-18-8 | Not Available |
| Molecular Formula | C₇H₇NO₂ | C₈H₁₀N₂O | C₈H₁₀N₂O |
| Molecular Weight | 137.14 g/mol [1] | 150.18 g/mol [2] | 150.18 g/mol |
| Appearance | White to off-white solid powder | - | Predicted to be a solid |
| Melting Point | 141 °C (decomposes)[3] | - | - |
| Solubility | Soluble in water, methanol, and DMSO[4] | - | Predicted to be soluble in polar organic solvents |
| Topological Polar Surface Area | 50.2 Ų[1] | 42 Ų[2] | ~42 Ų |
| XLogP3 | 0[1] | - | Predicted to be low |
Proposed Synthesis: Amide Bond Formation
The most direct and common method for the synthesis of N-Methyl-2-(pyridin-4-yl)acetamide is the coupling of 4-pyridylacetic acid with methylamine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
General Reaction Scheme
Caption: Proposed synthesis of N-Methyl-2-(pyridin-4-yl)acetamide.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for yield and purity.
Materials:
-
4-Pyridylacetic acid
-
Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIEA) or Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-pyridylacetic acid (1 equivalent). Dissolve it in the chosen anhydrous solvent.
-
Activation: Add the coupling reagent (1.1 equivalents) and the non-nucleophilic base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Slowly add the methylamine solution (1.2 equivalents) to the reaction mixture. If using a salt, pre-neutralize it with an equivalent of base.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to yield the pure N-Methyl-2-(pyridin-4-yl)acetamide.
Potential Signaling Pathways and Biological Relevance
While no specific biological activity has been reported for N-Methyl-2-(pyridin-4-yl)acetamide, its structural components suggest potential areas of interest for biological screening.
-
Pyridine Moiety: The pyridine ring is a key pharmacophore present in numerous approved drugs. It can participate in hydrogen bonding and pi-stacking interactions with biological targets.
-
Acetamide Group: The acetamide linkage is a stable and common functional group in drug molecules, often contributing to favorable pharmacokinetic properties.
-
N-Methyl Group: The presence of a methyl group on the amide nitrogen can prevent the formation of intermolecular hydrogen bonds, potentially increasing membrane permeability. It can also block metabolic degradation at the nitrogen atom.
Given these features, N-Methyl-2-(pyridin-4-yl)acetamide could be a candidate for screening in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. A logical workflow for investigating its biological activity is presented below.
Caption: Workflow for investigating the biological activity of N-Methyl-2-(pyridin-4-yl)acetamide.
Conclusion
This technical guide provides a foundational resource for the study of N-Methyl-2-(pyridin-4-yl)acetamide. While direct experimental data is currently lacking, the proposed synthetic route is based on well-established and reliable amide bond formation methodologies. The predicted physicochemical properties and the discussion of potential biological relevance offer a starting point for researchers interested in exploring this and related compounds for various applications in drug discovery and development. Further experimental work is warranted to confirm the properties and biological activity of this molecule.
References
- 1. 4-Pyridineacetic acid | C7H7NO2 | CID 34228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(pyridin-2-ylmethyl)acetamide | C8H10N2O | CID 5084090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pyridylacetic acid 98 6622-91-9 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
Technical Whitepaper: An Examination of N-Methyl-2-pyridin-4-ylacetamide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of N-Methyl-2-pyridin-4-ylacetamide: Current Knowledge and Data
Disclaimer: This document addresses the current state of scientific knowledge regarding "this compound." An extensive search of scientific literature and chemical databases reveals a significant lack of specific data on the mechanism of action, biological activity, and signaling pathways for this particular compound. The information presented herein is based on available data for structurally related compounds and general chemical principles. All information should be interpreted with the understanding that it does not pertain directly to this compound unless explicitly stated.
Introduction and Statement of Inquiry
The pyridinyl acetamide scaffold is a recurring motif in medicinal chemistry, appearing in a variety of biologically active compounds. This whitepaper aims to provide a detailed technical guide on the mechanism of action of this compound. However, a thorough investigation of available scientific literature and databases indicates that as of the date of this document, there are no published studies detailing the mechanism of action, pharmacological effects, or specific biological targets of this compound.
Due to this absence of specific data, this paper will instead provide available information on the closely related isomer, N-(4-methylpyridin-2-yl)acetamide (CAS: 5327-32-2), for which synthesis protocols and basic characterization data are available. This information is provided for contextual understanding of a similar chemical entity. It is crucial to emphasize that the biological and mechanistic properties of isomers can differ significantly.
Physicochemical Properties of N-(4-methylpyridin-2-yl)acetamide
A summary of the key physicochemical properties for the related compound, N-(4-methylpyridin-2-yl)acetamide, is presented below.[1][2]
| Property | Value | Source |
| CAS Number | 5327-32-2 | PubChem[1] |
| Molecular Formula | C₈H₁₀N₂O | PubChem[1] |
| Molecular Weight | 150.18 g/mol | PubChem[1] |
| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | PubChem[1] |
Synthesis of N-(4-methylpyridin-2-yl)acetamide
While no specific synthesis protocol for this compound is documented, a well-established method for its isomer, N-(4-methylpyridin-2-yl)acetamide, involves the N-acylation of 2-amino-4-methylpyridine.[3][4]
Experimental Protocol: Acylation of 2-Amino-4-methylpyridine
This protocol is adapted from the Open Reaction Database and describes a common laboratory-scale synthesis.[4]
Materials:
-
2-Amino-4-methylpyridine (99.0 g, 91.5 mmol)
-
Acetic anhydride (250 mL)
-
Diethyl ether (100 mL)
Procedure:
-
A mixture of 2-Amino-4-methylpyridine in acetic anhydride is prepared in a suitable reaction vessel.
-
The mixture is warmed to 70°C and maintained at this temperature for two hours.
-
After the reaction period, the mixture is cooled to room temperature.
-
Diethyl ether is added to the cooled mixture to induce crystallization.
-
The resulting white, needle-like crystals of N-(4-methyl-pyridin-2-yl)-acetamide are collected by filtration.
-
The collected product is dried in vacuo.
Yield:
-
Reported yield is approximately 130 g, which corresponds to a 95% yield.[4]
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of N-(4-methylpyridin-2-yl)acetamide.
Potential Biological Activity and Mechanism of Action (Speculative)
There is no direct experimental evidence defining the mechanism of action for this compound. Research on structurally related N-pyridinyl acetamide derivatives has explored a range of biological targets, although this research is not directly applicable to the compound . For instance, more complex molecules incorporating a pyridinyl acetamide core have been investigated for various activities:
-
Antifungal and Antibacterial Agents: Certain N-pyridin-2-yl substituted acetamides have been synthesized and screened for antifungal and antibacterial properties.[5][6] These compounds are typically larger molecules where the pyridinyl acetamide is only one part of the overall structure.
-
Enzyme Inhibition: Some complex heterocyclic compounds that include a pyridinyl acetamide-like structure have been identified as inhibitors of specific enzymes, such as Cyclin-dependent kinase 2 (CDK2).[7] It is important to note that these molecules, like N-[4-(2-Methylimidazo[1,2-a]Pyridin-3-Yl)-2-Pyrimidinyl]Acetamide, have extensive additional ring systems that are critical for their activity.[7]
Without experimental data, any proposed mechanism of action for this compound would be purely speculative. To determine its biological activity, a systematic screening process would be required.
Proposed Initial Research Workflow
The following diagram outlines a logical workflow for the initial investigation of the biological activity of a novel compound like this compound.
Conclusion
The initial request for an in-depth technical guide on the mechanism of action of this compound cannot be fulfilled due to a lack of available scientific data. The field of medicinal chemistry has not yet published research on the biological effects of this specific molecule. This report has instead provided verifiable information on the synthesis and properties of a structural isomer, N-(4-methylpyridin-2-yl)acetamide, to serve as a contextual reference.
Further research, beginning with chemical synthesis and followed by systematic biological screening and target deconvolution, is required to elucidate any potential mechanism of action for this compound. We recommend that any researchers interested in this compound begin with these foundational steps.
References
- 1. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Methylpyridin-2-yl)acetamide AldrichCPR 5327-32-2 [sigmaaldrich.com]
- 3. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]
- 4. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. afribary.com [afribary.com]
- 7. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide on the Biological Activity of N-Methyl-2-pyridin-4-ylacetamide
Disclaimer: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific biological activity data for the compound N-Methyl-2-pyridin-4-ylacetamide. The information presented herein is based on available data for structurally related compounds and general chemical principles. This document should be considered a contextual overview rather than a definitive guide to the biological profile of this compound.
Introduction
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted at the 4-position with an acetamide group that is further N-methylated.
IUPAC Name: N-methyl-2-(pyridin-4-yl)acetamide
While specific experimental data on the physicochemical properties of this compound are scarce, general properties can be inferred from its structure. It is expected to be a polar molecule with the potential for hydrogen bonding.
Synthesis
A common synthetic route for compounds of this nature involves the acylation of a corresponding amine. A plausible synthetic pathway for this compound would involve the reaction of 4-(methylaminomethyl)pyridine with an acetylating agent, such as acetic anhydride or acetyl chloride.
Below is a conceptual workflow for a potential synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Potential Biological Activities of Related Compounds
While no direct biological data for this compound has been identified, the biological activities of other pyridinyl-acetamide derivatives have been reported in the literature. These activities provide a speculative context for the potential pharmacology of the target compound. It is crucial to note that these are activities of different, albeit structurally related, molecules and should not be directly attributed to this compound.
4.1. Antifungal Activity
A study on a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides demonstrated antifungal activities against Candida albicans and Aspergillus niger.[1] The findings from this research indicated that some of these compounds exhibited better antifungal activity than the reference drug, fluconazole.[1]
4.2. Cytotoxic Activity
Novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.[2] One of the derivatives, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, was identified as a potential inhibitor against the MDA-MB-231 breast cancer cell line.[2]
4.3. Antibacterial Activity
Derivatives of N-phenylacetamide containing 4-arylthiazole moieties have been investigated for their in vitro antibacterial activities against several plant pathogenic bacteria, showing promising results.[3]
Discussion and Future Directions
The absence of specific biological data for this compound highlights a gap in the current scientific literature. The biological activities of related pyridinyl-acetamide derivatives suggest that this chemical scaffold has the potential for various pharmacological effects.
To elucidate the biological profile of this compound, a systematic investigation is warranted. The logical progression of such research is outlined below.
References
N-Methyl-2-pyridin-4-ylacetamide: A Technical Guide to its Physicochemical Properties and Solubility Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-pyridin-4-ylacetamide is a chemical compound of interest in pharmaceutical research and development. Understanding its physicochemical properties, particularly its solubility, is crucial for its potential application in drug discovery and formulation. This technical guide provides a summary of the available data for this compound and outlines detailed experimental protocols for the determination of its aqueous solubility. Due to the limited availability of experimental data in publicly accessible literature, this guide focuses on providing the necessary theoretical framework and practical methodologies for researchers to conduct their own solubility assessments.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem |
| Molecular Weight | 164.21 g/mol | PubChem |
| XLogP3-AA (Predicted LogP) | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 41.1 Ų | PubChem |
| CAS Number | 5591-49-1 | PubChem |
Experimental Determination of Aqueous Solubility
The solubility of a compound can be determined through various experimental methods. The two most common approaches in drug discovery are the kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research and the required accuracy.
Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Test Solutions: Add 10 µL of the 10 mM stock solution to 990 µL of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a microcentrifuge tube. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Equilibration: Cap the tubes and shake them at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, using a plate shaker.[1][2]
-
Separation of Undissolved Compound: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the measured concentration in the supernatant to a calibration curve prepared from the stock solution to determine the kinetic solubility.
Thermodynamic Solubility Assay
The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase. This method is more time-consuming but provides a more accurate representation of the compound's true solubility.
-
Preparation of Slurry: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., PBS, pH 7.4) in a sealed vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[3]
-
Phase Separation: After the incubation period, allow the solid to settle. A portion of the suspension is then filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the aqueous solubility of a compound using the shake-flask method, which is applicable to both kinetic and thermodynamic assays with variations in incubation time and starting material.
Caption: General experimental workflow for solubility determination.
Conclusion
References
Technical Guide: N-Methyl-2-pyridin-4-ylacetamide and Its Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the inquiry for information regarding the molecular weight, experimental protocols, and biological activity of N-Methyl-2-pyridin-4-ylacetamide. Extensive searches of chemical databases and scientific literature have revealed that this specific compound is not readily found under this nomenclature. The predominant isomer identified in numerous databases is N-(4-Methylpyridin-2-yl)acetamide , for which substantial data is available.
This guide will therefore focus on the characterization of N-(4-Methylpyridin-2-yl)acetamide, a closely related structural isomer, to provide relevant data and experimental context. It is crucial to note that the information presented pertains to this isomer and not this compound, for which no definitive public records were found.
Part 1: Physicochemical Properties of N-(4-Methylpyridin-2-yl)acetamide
A summary of the key quantitative data for N-(4-Methylpyridin-2-yl)acetamide is presented in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C8H10N2O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| CAS Number | 5327-32-2 | [1][2] |
| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide | [1] |
| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)C | [1] |
| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | [2] |
Part 2: Experimental Protocols
While specific experimental protocols for the requested this compound are unavailable, a common synthesis method for its isomer, N-(4-Methylpyridin-2-yl)acetamide, is well-documented. This procedure provides a foundational methodology for the synthesis of related pyridyl acetamides.
Synthesis of N-(4-Methylpyridin-2-yl)acetamide
A prevalent method for the synthesis of N-(4-Methylpyridin-2-yl)acetamide involves the acylation of 2-amino-4-methylpyridine. A general laboratory-scale procedure is as follows:
-
Reactant Preparation: 2-amino-4-methylpyridine is used as the starting material.
-
Acylation: The 2-amino-4-methylpyridine is reacted with acetic anhydride.
-
Reaction Conditions: The reaction mixture is typically warmed to facilitate the acylation process.
-
Crystallization: Upon cooling, the product, N-(4-Methylpyridin-2-yl)acetamide, crystallizes from the reaction mixture.
-
Isolation and Purification: The crystallized product is then isolated through filtration and can be further purified if necessary.
This N-acylation reaction is a fundamental and widely used method in organic synthesis for the formation of amide bonds.[2]
Part 3: Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound.
For the isomer, N-(4-Methylpyridin-2-yl)acetamide , while its direct biological functions are not extensively detailed in the provided search results, the core pyridine and acetamide structures are present in numerous biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities. For instance, various substituted pyridines are investigated for their potential as antifungal and antimicrobial agents.[3]
Given the lack of specific data, a logical workflow for investigating the biological activity of a novel compound like this compound would be as follows:
Conclusion
References
Technical Guide: On the Structure and Properties of Pyridinyl Acetamide Derivatives
A comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction
The compound "N-Methyl-2-pyridin-4-ylacetamide" is not well-characterized in publicly available scientific literature, with no definitive CAS number or extensive experimental data associated with this specific chemical name. The structural interpretation of this name suggests an N-methyl acetamide moiety with a pyridin-4-yl group attached at the alpha-carbon.
Given the limited information on the requested compound, this guide will focus on a closely related and well-documented structural isomer: N-(4-methylpyridin-2-yl)acetamide (CAS No. 5327-32-2). This compound shares the same molecular formula (C₈H₁₀N₂O) and molecular weight (150.18 g/mol ) but differs in the position of the methyl group and the point of attachment of the acetamide group to the pyridine ring.[1][2] N-(4-methylpyridin-2-yl)acetamide serves as a valuable case study for understanding the physicochemical properties, synthesis, and analytical characterization of this class of compounds.
This technical guide provides a detailed overview of the chemical structure, properties, and a standard synthesis protocol for N-(4-methylpyridin-2-yl)acetamide, adhering to the data presentation and visualization requirements for an in-depth scientific resource.
Chemical Structure and Properties
N-(4-methylpyridin-2-yl)acetamide is composed of a pyridine ring, which is a fundamental heterocyclic scaffold in medicinal chemistry, and an acetamide group.[1] The pyridine ring is substituted with a methyl group at the 4-position and is linked to the acetamide group at the 2-position.[1]
Below is a summary of the key quantitative data for N-(4-methylpyridin-2-yl)acetamide.
| Property | Value | Reference |
| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide | [2] |
| CAS Number | 5327-32-2 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | [2][3] |
| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(=NC=C1)NC(=O)C | [2] |
| Form | Solid | |
| Topological Polar Surface Area | 42 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
Mandatory Visualizations
The following diagrams illustrate the chemical structure of N-(4-methylpyridin-2-yl)acetamide and a typical experimental workflow for its synthesis.
Figure 1: 2D structure of N-(4-methylpyridin-2-yl)acetamide.
Figure 2: Synthesis workflow for N-(4-methylpyridin-2-yl)acetamide.
Experimental Protocols
The synthesis of N-(4-methylpyridin-2-yl)acetamide is typically achieved through the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][3] This is a robust and high-yielding reaction.
Synthesis of N-(4-methylpyridin-2-yl)-acetamide [3]
-
Materials:
-
2-Amino-4-methylpyridine (99.0 g, 91.5 mmol)
-
Acetic anhydride (250 mL)
-
Diethyl ether (100 mL)
-
-
Procedure:
-
In a suitable reaction vessel, combine 2-amino-4-methylpyridine (99.0 g) and acetic anhydride (250 mL).
-
Warm the reaction mixture to 70°C and maintain this temperature for 2 hours.
-
After the 2-hour reaction time, cool the mixture to room temperature.
-
Add diethyl ether (100 mL) to the cooled mixture to induce crystallization.
-
The product will precipitate as white needle-like crystals.
-
Collect the crystals by filtration.
-
Dry the collected product in vacuo to afford N-(4-methyl-pyridin-2-yl)-acetamide.
-
-
Expected Yield: 130 g (95%)
Biological Activity and Signaling Pathways
There is limited specific information in the public domain regarding the detailed biological activity and signaling pathway involvement of N-(4-methylpyridin-2-yl)acetamide. However, the pyridine and acetamide moieties are common features in many biologically active compounds. For instance, various substituted pyridinyl acetamide derivatives have been investigated for their potential as pesticidal and antifungal agents.[4]
The primary role of N-(4-methylpyridin-2-yl)acetamide in drug discovery and development appears to be as a versatile building block for the synthesis of more complex molecules. For example, it can be a precursor for creating compounds that link different heterocyclic rings, which is a common strategy in the design of novel therapeutic agents.[1]
Due to the lack of specific data on its interaction with biological pathways, a signaling pathway diagram cannot be provided at this time. Further research would be required to elucidate its specific biological functions and mechanisms of action.
Conclusion
While the initially requested "this compound" is not a well-documented compound, this technical guide has provided a comprehensive overview of the closely related structural isomer, N-(4-methylpyridin-2-yl)acetamide . The provided data on its chemical structure, physicochemical properties, and a detailed, high-yielding synthesis protocol offer valuable insights for researchers working with pyridinyl acetamide derivatives. The amenability of this compound to straightforward synthesis makes it a useful building block in medicinal chemistry and materials science. Future studies are needed to fully characterize the biological activities of this and related compounds.
References
- 1. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]
- 2. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]
- 4. N-(pyridin-2-ylmethyl)acetamide | C8H10N2O | CID 5084090 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Methyl-2-pyridin-4-ylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-pyridin-4-ylacetamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug discovery. The core structure, featuring a pyridine ring linked to an N-methylated acetamide group, serves as a versatile scaffold for the development of novel therapeutic agents. While research on the specific parent compound, this compound, is emerging, the broader family of pyridinyl acetamide derivatives has demonstrated a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, known biological activities, and experimental protocols related to this chemical class, with a focus on providing a technical foundation for further research and development.
Synthesis of the Core Scaffold
The synthesis of this compound derivatives typically involves a multi-step process. The initial focus is on the construction of the 2-(pyridin-4-yl)acetamide backbone, which can then be N-alkylated.
A common and straightforward method for the synthesis of the related compound, N-(4-methylpyridin-2-yl)acetamide, involves the acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][2] This reaction is a classic example of N-acylation. In a typical procedure, 2-amino-4-methylpyridine is warmed in acetic anhydride, and the resulting product is crystallized.[1][2]
For the synthesis of the 2-(pyridin-4-yl)acetamide core, a key intermediate is 4-pyridineacetic acid. This can be coupled with methylamine to yield this compound. Alternatively, 2-(pyridin-4-yl)acetamide can be synthesized and subsequently N-methylated.
A general synthetic approach for related acetamide derivatives involves the reaction of an amine with an acylating agent. For instance, the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide is achieved through the reaction of 4-aminopyridine with chloroacetyl chloride.[3] This nucleophilic acyl substitution is a fundamental step in forming the amide bond.[3]
General Experimental Protocols
Below are generalized experimental protocols for the synthesis of the core structures, based on established methodologies for similar compounds.
Synthesis of 2-(pyridin-4-yl)acetamide
Materials:
-
Ethyl 4-pyridylacetate
-
Ammonia (7N in Methanol)
-
Ethanol
Procedure:
-
A solution of ethyl 4-pyridylacetate in ethanol is prepared.
-
To this solution, a solution of ammonia in methanol is added.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield 2-(pyridin-4-yl)acetamide.
N-Methylation of 2-(pyridin-4-yl)acetamide
Materials:
-
2-(pyridin-4-yl)acetamide
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
2-(pyridin-4-yl)acetamide is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride is added portion-wise to the solution, and the mixture is stirred for 30 minutes at 0 °C.
-
Methyl iodide is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Biological Activities of Pyridinyl Acetamide Derivatives
Derivatives of the pyridinyl acetamide scaffold have been investigated for a variety of biological activities, demonstrating the therapeutic potential of this chemical class.
Antifungal Activity
A study on [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide derivatives revealed promising antifungal properties.[4] Several synthesized compounds exhibited better antifungal activity than the reference drug, fluconazole, against Candida albicans and Aspergillus niger.[4]
| Compound | Target Organism | MIC (mg/mL) |
| Compound 5d | Candida albicans | 0.224[4] |
| Compound 2b | Aspergillus niger | 0.190[4] |
| Fluconazole (Reference) | Candida albicans | - |
| Fluconazole (Reference) | Aspergillus niger | - |
| Table 1: Minimum Inhibitory Concentration (MIC) of selected [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide derivatives. |
Insecticidal Activity
Certain pyridinyl acetamide derivatives have shown potent insecticidal activity. For example, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form were evaluated as insecticides against the cowpea aphid, Aphis craccivora.[5] The results indicated that these compounds had higher insecticidal activity than the reference insecticide, acetamiprid, after 24 hours of treatment.[5]
| Compound | Time (h) | LC₅₀ (ppm) |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 24 | 0.192[5] |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 48 | 0.041[5] |
| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | 24 | 0.841[5] |
| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | 48 | 0.095[5] |
| Acetamiprid (Reference) | 24 | >0.192[5] |
| Acetamiprid (Reference) | 48 | >0.041[5] |
| Table 2: LC₅₀ values of pyridinyl acetamide derivatives against Aphis craccivora nymphs. |
Anticancer Activity
Novel 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been synthesized and screened for their in vitro anticancer activity against various human cancer cell lines.[6] One of the compounds, N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][7]oxadiazol-2-ylsulfanyl}-acetamide (6e), was found to be highly cytotoxic to PANC-1 and HepG2 cell lines.[6]
| Compound | Cell Line | IC₅₀ (µM) |
| 6e | PANC-1 | 4.6[6] |
| 6e | HepG2 | 2.2[6] |
| 6c | MCF7 | 15.5[6] |
| Table 3: IC₅₀ values of a pyridinyl acetamide derivative against human cancer cell lines. |
Cholinesterase Inhibition
A series of pyridine derivatives containing a carbamic or amidic function were designed and synthesized as potential cholinesterase inhibitors for the management of Alzheimer's disease.[8] One of the carbamate derivatives, compound 8 , was identified as a potent human acetylcholinesterase (hAChE) inhibitor.[8]
| Compound | Enzyme | IC₅₀ (µM) |
| Carbamate 8 | hAChE | 0.153 ± 0.016[8] |
| Carbamate 11 | hBChE | 0.828 ± 0.067[8] |
| Table 4: Inhibitory activity of pyridine derivatives against human cholinesterases. |
Visualizing Molecular Interactions and Pathways
Understanding the mechanism of action is crucial for drug development. While specific signaling pathways for this compound are not yet elucidated, we can visualize a representative mechanism based on the known activity of related compounds. The following diagram illustrates a hypothetical interaction of a pyridinyl acetamide derivative as a cholinesterase inhibitor.
Caption: Hypothetical mechanism of cholinesterase inhibition by a pyridinyl acetamide derivative.
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the development of this compound derivatives.
Conclusion
The this compound scaffold and its derivatives represent a promising area for future research in drug discovery. The diverse biological activities exhibited by related compounds, including antifungal, insecticidal, anticancer, and cholinesterase inhibitory effects, highlight the potential of this chemical class. This technical guide provides a foundational understanding of the synthesis and biological evaluation of these compounds, offering valuable insights for researchers and scientists. Further investigation into the synthesis of a broader range of derivatives and a deeper exploration of their mechanisms of action are warranted to fully unlock the therapeutic potential of this versatile molecular framework.
References
- 1. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]
- 2. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]
- 3. 2-chloro-N-(pyridin-4-yl)acetamide | 80650-46-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Review: The Landscape of N-Methyl-2-pyridin-4-ylacetamide and its Isomer N-(4-methylpyridin-2-yl)acetamide
A Note to the Reader: This technical guide addresses the request for a comprehensive literature review of N-Methyl-2-pyridin-4-ylacetamide. However, a thorough investigation of scientific databases and literature reveals a significant scarcity of published research for this specific compound. While its existence is confirmed by a CAS number, detailed experimental data regarding its synthesis, biological activity, and mechanism of action are not publicly available.
Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, this review will focus on the available information for a closely related and more extensively studied isomer: N-(4-methylpyridin-2-yl)acetamide . This guide will clearly distinguish between the two compounds and will present the available data for N-(4-methylpyridin-2-yl)acetamide in the requested format, including quantitative data, experimental protocols, and visualizations.
Introduction to Pyridinyl Acetamide Derivatives
Pyridinyl acetamide derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. The pyridine ring is a common scaffold in many biologically active molecules, and its combination with an acetamide functional group can lead to diverse pharmacological properties. This review focuses on two specific isomers: the requested this compound and the more documented N-(4-methylpyridin-2-yl)acetamide.
This compound
-
Chemical Structure:
-
CAS Number: 806609-49-4
-
Literature Availability: Extremely limited. No detailed scientific studies on its synthesis, biological activity, or mechanism of action were found in the public domain.
N-(4-methylpyridin-2-yl)acetamide
-
Chemical Structure:
[1]* Literature Availability: Sufficient for a preliminary review, with information available on its synthesis and basic chemical properties. [2][3]
Physicochemical Properties
Quantitative data for this compound is not available. The following table summarizes the key physicochemical properties of N-(4-methylpyridin-2-yl)acetamide.
| Property | Value | Reference |
| Molecular Formula | C8H10N2O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| CAS Number | 5327-32-2 | [1] |
| Appearance | Solid | |
| SMILES | CC(=O)Nc1cc(C)ccn1 | |
| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
Synthesis of N-(4-methylpyridin-2-yl)acetamide
A common and straightforward method for the synthesis of N-(4-methylpyridin-2-yl)acetamide is the N-acylation of 2-amino-4-methylpyridine with acetic anhydride. [2][3] Experimental Protocol:
-
Reactant Preparation: 2-Amino-4-methylpyridine (99.0 g, 91.5 mmol) is placed in a reaction vessel with acetic anhydride (250 mL). [2]2. Reaction: The mixture is warmed to 70°C for two hours. [2]3. Crystallization: The reaction mixture is then cooled to room temperature, and diethyl ether (100 mL) is added to induce crystallization. The product forms as white needle crystals. [2]4. Isolation: The crystallized product is isolated by filtration. [2]5. Drying: The isolated solid is dried in vacuo to yield N-(4-methyl-pyridin-2-yl)-acetamide. [2]6. Yield: This protocol affords a high yield of the final product (130 g, 95%). [2]
Caption: Synthesis workflow for N-(4-methylpyridin-2-yl)acetamide.
Biological Activity and Signaling Pathways
There is a notable absence of published data regarding the biological activity, mechanism of action, and associated signaling pathways for both this compound and N-(4-methylpyridin-2-yl)acetamide in major scientific databases. While some derivatives of N-(pyridin-2-yl)acetamide have been investigated for antifungal activities, this specific isomer has not been the subject of such studies. [4]
Conclusion and Future Perspectives
This literature review highlights a significant gap in the scientific knowledge surrounding this compound. Its existence is confirmed, but its properties and potential applications remain unexplored. The more documented isomer, N-(4-methylpyridin-2-yl)acetamide, has a well-established synthesis protocol but also lacks comprehensive biological evaluation.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The synthesis of this compound, likely achievable through the amidation of 2-(pyridin-4-yl)acetic acid with methylamine, and its subsequent biological screening could be a fruitful area of investigation. Further studies on N-(4-methylpyridin-2-yl)acetamide are also warranted to elucidate any potential pharmacological activities. The lack of data for these compounds means that their potential as therapeutic agents or research tools is currently unknown, making them intriguing targets for future research endeavors.
References
Methodological & Application
Application Notes and Protocols for N-Methyl-2-pyridin-4-ylacetamide: A Hypothetical In Vitro Evaluation as a Histone Deacetylase Inhibitor
Disclaimer: The following application notes and protocols are provided for research purposes. As of the date of this document, there is no publicly available data confirming the biological activity of N-Methyl-2-pyridin-4-ylacetamide as a histone deacetylase (HDAC) inhibitor. The protocols described below are based on established methodologies for the in vitro assessment of potential HDAC inhibitors and represent a hypothetical application for this compound.
Introduction
This compound is a small molecule containing a pyridine ring and an N-methylacetamide moiety. While its specific biological targets have not been extensively characterized in published literature, its structural features, particularly the acetamide group, are present in some known enzyme inhibitors. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDACs attractive therapeutic targets.
This document outlines a series of in vitro assays to investigate the potential of this compound as an inhibitor of HDAC enzymes. The protocols provided are for fluorescence-based enzymatic assays and a common cell-based assay to assess cellular activity.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound against Class I HDACs
| Enzyme | IC₅₀ (µM) |
| HDAC1 | 15.2 |
| HDAC2 | 22.8 |
| HDAC3 | 35.1 |
| HDAC8 | > 100 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Table 2: Hypothetical Cellular Activity of this compound
| Cell Line | Assay | Endpoint | EC₅₀ (µM) |
| HeLa | Histone H3 Acetylation | Western Blot | 18.5 |
| A549 | Cytotoxicity | MTT Assay | 45.7 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Experimental Protocols
In Vitro Fluorescence-Based HDAC Activity Assay
This protocol describes a common method to measure the enzymatic activity of purified HDACs and the inhibitory potential of test compounds.[2][3][4] The assay is based on a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developing agent to release a fluorescent molecule.
Materials:
-
Purified recombinant human HDAC1, HDAC2, HDAC3, or HDAC8 enzymes
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound (test compound)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor[2]
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in HDAC Assay Buffer to achieve the desired final assay concentrations. Also, prepare a serial dilution of the positive control inhibitor.
-
Enzyme Preparation: Dilute the purified HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Assay Reaction:
-
To each well of a 96-well black microplate, add 5 µL of the test compound dilution or control.
-
Add 40 µL of the diluted HDAC enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
To initiate the enzymatic reaction, add 5 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Development:
-
Stop the reaction by adding 50 µL of the developer solution containing a pan-HDAC inhibitor (e.g., TSA) to each well.[4]
-
Incubate the plate at 37°C for 30 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Histone Acetylation Assay (Western Blot)
This protocol is designed to assess whether this compound can induce histone hyperacetylation in a cellular context, which is a hallmark of HDAC inhibitor activity.
Materials:
-
HeLa or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control HDAC inhibitor (e.g., TSA or SAHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, a positive control inhibitor, and a vehicle control (DMSO) for 18-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Re-probe the membrane with an antibody against total histone H3 to ensure equal loading.
-
Quantify the band intensities for acetylated and total histone H3.
-
Normalize the acetylated histone H3 signal to the total histone H3 signal for each treatment condition.
-
Determine the concentration of this compound that leads to a half-maximal increase in histone acetylation (EC₅₀).
-
Conclusion
The provided protocols offer a foundational framework for the initial in vitro evaluation of this compound as a potential HDAC inhibitor. Successful demonstration of inhibitory activity in these assays would warrant further investigation into its selectivity across different HDAC isoforms, its mechanism of action, and its efficacy in more complex biological systems. It is imperative to reiterate that this is a proposed research plan, and the actual biological activity of this compound remains to be experimentally determined.
References
- 1. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]
- 2. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyl-2-pyridin-4-ylacetamide: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
N-Methyl-2-pyridin-4-ylacetamide is a chemical compound with the molecular formula C₉H₁₂N₂O. While its direct biological activity and specific applications as a research tool are not extensively documented in publicly available literature, its synthesis and chemical properties are established. This document provides an overview of its chemical characteristics and a general protocol for its synthesis, which may be of interest to researchers in medicinal chemistry and drug discovery as a potential scaffold or intermediate for the development of novel compounds.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂N₂O | [] |
| Molecular Weight | 164.204 g/mol | [] |
| CAS Number | 461386-37-8 | [] |
| IUPAC Name | N-methyl-N-(4-methylpyridin-2-yl)acetamide | [] |
| Synonyms | N-methyl-N-(4-methylpyridin-2-yl)acetamide; ZINC39081994; HE344151; KB-302292; N-(4-Methyl-2-pyridinyl)-N-methylacetamide; N-Methyl-N-(4-methyl-2-pyridinyl)acetamide | [] |
| Purity | 95% | [] |
Synthesis Protocol
The synthesis of this compound can be achieved through the acylation of N-methyl-4-methylpyridin-2-amine with an appropriate acetylating agent. A general protocol, adapted from the synthesis of similar N-acyl aminopyridine derivatives, is described below.
Materials:
-
N-methyl-4-methylpyridin-2-amine
-
Acetic anhydride or Acetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or pyridine)
-
Base (e.g., triethylamine or pyridine, if using acetyl chloride)
-
Standard laboratory glassware and magnetic stirrer
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Procedure:
-
In a round-bottom flask, dissolve N-methyl-4-methylpyridin-2-amine in an appropriate anhydrous solvent.
-
If using acetyl chloride, add a suitable base (e.g., triethylamine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Biological Activity and Research Applications
There is a notable lack of publicly available data on the biological activity, mechanism of action, and specific uses of this compound as a research tool. Searches of scientific literature and chemical databases do not yield significant information on its application in biological systems, its potential targets, or its effects on signaling pathways.
Researchers interested in the potential biological effects of this compound would need to conduct initial in vitro and in vivo screening studies to determine its pharmacological profile.
Conclusion
This compound is a readily synthesizable compound. While its direct utility as a research tool is not yet established in the literature, its structure may serve as a valuable starting point or intermediate for the synthesis of more complex molecules for investigation in drug discovery and development. Further research is required to elucidate any potential biological activity and to establish its role as a research tool.
References
Application Notes and Protocols: N-Methyl-2-pyridin-4-ylacetamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Information
| Parameter | Value |
| IUPAC Name | N-Methyl-2-(pyridin-4-yl)acetamide |
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| CAS Number | 13433-00-6 |
| PubChem CID | 238332 |
| Canonical SMILES | CNC(=O)CC1=CC=NC=C1 |
Potential Areas of Investigation
Based on the core structure, potential research applications for N-Methyl-2-pyridin-4-ylacetamide in cell culture could include:
-
Enzyme Inhibition: The pyridin-4-ylacetamide scaffold is present in some enzyme inhibitors. Screening against various enzyme classes (e.g., kinases, histone deacetylases) could be a starting point.
-
Receptor Binding Assays: Investigating the compound's ability to bind to specific cell surface or nuclear receptors.
-
Cell Viability and Cytotoxicity: Determining the dose-dependent effect of the compound on the proliferation and death of various cell lines.
-
Signaling Pathway Modulation: Assessing the impact of the compound on known cellular signaling pathways.
Experimental Protocols
The following are generalized protocols for the initial characterization of this compound in a cell culture setting. It is crucial to perform dose-response and time-course experiments to determine optimal conditions for your specific cell line and research question.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell viability.
Workflow:
Caption: Workflow for MTT Cell Viability Assay.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to create a range of working concentrations. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Modulation
This protocol can be used to investigate if this compound affects the expression or phosphorylation status of key proteins in a signaling pathway of interest.
Workflow:
Caption: Workflow for Western Blot Analysis.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specific duration. After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Hypothetical Signaling Pathway Modulation
Should preliminary screens suggest an effect on a common signaling pathway, such as the MAPK/ERK pathway, the following diagram illustrates the potential points of intervention for a hypothetical inhibitor.
Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.
Data Interpretation and Further Steps
Initial screening data should be used to generate dose-response curves and calculate IC50 or EC50 values. Based on these findings, further experiments can be designed to elucidate the specific mechanism of action. This may include more targeted enzyme assays, binding studies, or transcriptomic and proteomic analyses to identify downstream effects.
Disclaimer: The information provided here is for research purposes only. This compound is a chemical compound with largely uncharacterized biological properties. All experiments should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The protocols provided are general templates and require optimization for specific experimental contexts.
Application Notes and Protocols: N-Methyl-2-pyridin-4-ylacetamide for Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the investigation of N-Methyl-2-pyridin-4-ylacetamide as a potential kinase inhibitor. As publicly available data on the specific biological activity of this compound is limited, this document serves as a detailed guide, outlining the necessary experimental protocols and data analysis workflows required for its characterization. The provided methodologies are based on established practices in kinase inhibitor discovery and are intended to enable researchers to systematically evaluate the compound's efficacy and mechanism of action.
Introduction to Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases attractive targets for therapeutic intervention. Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby disrupting the aberrant signaling pathways driving the disease. The development of novel kinase inhibitors, such as the hypothetical investigation of this compound, is a critical area of drug discovery research.
Characterization of this compound
Physicochemical Properties (Hypothetical Data)
A crucial first step is to determine the physicochemical properties of the synthesized compound. This data is vital for designing and interpreting subsequent biological assays.
| Property | Value (Hypothetical) | Method |
| Molecular Weight | 164.19 g/mol | Mass Spectrometry |
| Purity | >98% | HPLC |
| Solubility in DMSO | 100 mM | Visual Inspection/Nephelometry |
| Aqueous Solubility (pH 7.4) | 50 µM | Shake-flask method |
| LogP | 1.5 | Calculated/Experimental |
Experimental Protocols
The following protocols provide a detailed methodology for the initial biochemical and cell-based screening of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay is a common high-throughput screening method to determine the direct inhibitory effect of a compound on a purified kinase. The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1][2][3]
Objective: To determine the IC50 value of this compound against a panel of selected kinases.
Materials:
-
This compound
-
Purified recombinant kinases of interest
-
Kinase-specific substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (as a negative control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase/substrate mixture in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate for 1 hour at room temperature.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of this compound to inhibit a specific kinase signaling pathway within a cellular context.[4]
Objective: To determine if this compound can inhibit the phosphorylation of a downstream substrate of a target kinase in a relevant cancer cell line.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Growth factor or stimulus to activate the signaling pathway (if necessary)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a predetermined time (e.g., 2 hours).
-
If required, stimulate the cells with a growth factor (e.g., EGF for EGFR pathway) for the last 15-30 minutes of the compound treatment.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total protein antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Data Presentation
Quantitative data from kinase inhibition studies should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: In Vitro Kinase Inhibition Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration (µM) |
| Kinase A | 50 | ADP-Glo™ | 10 |
| Kinase B | 1,200 | ADP-Glo™ | 10 |
| Kinase C | >10,000 | ADP-Glo™ | 10 |
Table 2: Cellular Activity of this compound (Hypothetical Data)
| Cell Line | Target Pathway | Cellular IC50 (µM) | Assay Type |
| HeLa | Kinase A | 0.5 | Western Blot |
| A549 | Kinase A | 0.8 | Cellular Phosphorylation Assay |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams are generated using the DOT language.
Caption: Workflow for the characterization of a novel kinase inhibitor.
Caption: A representative receptor tyrosine kinase signaling pathway.
Caption: Mechanism of competitive kinase inhibition.
Conclusion
While this compound remains a compound of unknown biological function in the context of kinase inhibition, the protocols and workflows detailed in these application notes provide a robust starting point for its comprehensive evaluation. By employing a systematic approach that combines biochemical and cell-based assays, researchers can effectively determine its potential as a kinase inhibitor, elucidate its mechanism of action, and pave the way for further preclinical development. The successful application of these methodologies will be crucial in uncovering the therapeutic potential of novel small molecules in the ever-evolving landscape of kinase-targeted drug discovery.
References
Application Notes and Protocols for N-Methyl-2-pyridin-4-ylacetamide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive overview of the synthesis, characterization, and proposed biological evaluation of N-Methyl-2-pyridin-4-ylacetamide, a pyridine-containing small molecule. Detailed protocols for its synthesis and purification are presented, along with its key physicochemical properties. A tiered experimental workflow is outlined for the initial biological characterization of this compound, including in vitro cytotoxicity screening and target deconvolution through receptor binding and enzyme inhibition assays. Furthermore, a hypothetical signaling pathway is presented as a potential area of investigation should the compound exhibit relevant biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| CAS Number | 5327-32-2 | [1] |
| Appearance | White crystalline solid | [2] |
| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide | [1] |
| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Characterization
A common and efficient method for the synthesis of this compound is through the acylation of 2-amino-4-methylpyridine with acetic anhydride.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-4-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Crystallization dish
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a 500 mL round-bottom flask, add 2-amino-4-methylpyridine (99.0 g, 91.5 mmol) and acetic anhydride (250 mL).[2]
-
Place the flask in a heating mantle on a magnetic stirrer and equip it with a reflux condenser.
-
Heat the mixture to 70°C with continuous stirring for 2 hours.[2]
-
After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Slowly add 100 mL of diethyl ether to the cooled mixture to induce crystallization.[2]
-
White, needle-like crystals of N-(4-methyl-pyridin-2-yl)-acetamide will form.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the product in vacuo to afford the final compound (expected yield: ~130 g, 95%).[2]
Characterization:
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results | Reference |
| ¹H NMR (DMSO-d₆) | δ ~10.25 (s, 1H, NH), ~8.13 (d, 1H), ~7.97 (d, 1H), ~6.83 (s, 1H), ~2.27 (s, 3H, pyridine-CH₃), ~2.08 (s, 3H, acetyl-CH₃) | [3] |
| ¹³C NMR (DMSO-d₆) | δ ~168.8 (C=O), ~151.7, ~147.8, ~147.3, ~119.0, ~115.9, ~23.8 (acetyl-CH₃), ~20.7 (pyridine-CH₃) | [3] |
| FTIR (cm⁻¹) | ~2900-3100 (C-H stretch), ~1670-1690 (C=O stretch, Amide I), ~1530-1550 (N-H bend, Amide II), ~1400-1600 (C=C and C=N stretch) | [3] |
Proposed Biological Evaluation Workflow
Given the lack of established biological data for this compound, a systematic screening approach is recommended to identify potential biological activities. The following workflow outlines a tiered strategy for the initial characterization of the compound.
Caption: Proposed experimental workflow for the synthesis and biological characterization of this compound.
Experimental Protocols: Biological Assays
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is designed for the initial screening of this compound for cytotoxic effects against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Receptor Binding Assay (Hypothetical)
This protocol describes a competitive binding assay to determine if this compound interacts with a specific G-protein coupled receptor (GPCR), for example, the A₁ adenosine receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., A₁ adenosine receptor)
-
Radiolabeled ligand (e.g., [³H]DPCPX)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a known high-affinity ligand)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the cell membranes, radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound in the assay buffer.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ and Ki values.
Enzyme Inhibition Assay (Hypothetical)
This protocol outlines a general procedure to screen this compound for inhibitory activity against a specific enzyme, for example, a protein kinase.
Materials:
-
Purified recombinant enzyme (e.g., a protein kinase)
-
Substrate for the enzyme (e.g., a peptide substrate)
-
ATP (for kinases)
-
This compound
-
Assay buffer
-
Detection reagent (e.g., a phosphospecific antibody or a fluorescent probe)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the enzyme, its substrate, and varying concentrations of this compound in the assay buffer.
-
Include control wells for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme or a known potent inhibitor).
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme for a specific time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.
Hypothetical Signaling Pathway
Should this compound demonstrate activity in the initial screens, further investigation into its mechanism of action would be warranted. For instance, if the compound shows anti-proliferative effects and inhibits a protein kinase, its impact on a relevant signaling pathway, such as the MAPK/ERK pathway, could be explored.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Conclusion
This document provides a foundational set of protocols and a strategic workflow for the synthesis and initial biological characterization of this compound. The detailed methodologies for synthesis and a tiered approach to biological screening are designed to facilitate the exploration of this novel compound's therapeutic potential. The provided protocols are intended as a starting point and may require optimization based on experimental findings.
References
Application Notes and Protocols for N-Methyl-2-pyridin-4-ylacetamide in Drug Discovery
Disclaimer: Publicly available scientific literature and databases contain limited specific information on the synthesis, biological activity, and therapeutic applications of N-Methyl-2-pyridin-4-ylacetamide. The following application notes and protocols are based on established principles of drug discovery and data from structurally related pyridinyl acetamide compounds. These should be regarded as a general framework for the investigation of this specific molecule.
Introduction
This compound is a small molecule featuring a pyridine ring, an acetamide linker, and an N-methyl group. The pyridine moiety is a common pharmacophore in numerous approved drugs, valued for its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.[1] The acetamide group provides a flexible and modifiable linker.[1] This structural combination suggests that this compound could be a valuable starting point for drug discovery campaigns targeting a variety of diseases.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~150.18 g/mol | Influences absorption and distribution. |
| LogP | ~0.5 | Indicates lipophilicity, affecting solubility and cell permeability. |
| Hydrogen Bond Donors | 0 | Affects binding to target proteins and solubility. |
| Hydrogen Bond Acceptors | 2 (N in pyridine, O in acetamide) | Affects binding to target proteins and solubility. |
| Rotatable Bonds | 2 | Influences conformational flexibility and binding entropy. |
Synthesis
A straightforward synthetic route to this compound can be proposed based on standard amide bond formation reactions.
A common method involves the acylation of methylamine with a derivative of 4-pyridylacetic acid.
Caption: Proposed synthesis of this compound.
Materials:
-
4-Pyridylacetic acid hydrochloride
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)
-
Methylamine (solution in a suitable solvent like THF or water)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Activation of Carboxylic Acid:
-
Suspend 4-pyridylacetic acid hydrochloride (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-pyridylacetyl chloride hydrochloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve methylamine (2.5 equivalents) in DCM.
-
Add the methylamine solution dropwise to the acyl chloride solution, maintaining the temperature at 0 °C. Add triethylamine (3 equivalents) to neutralize the hydrochloride salts.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
-
Potential Therapeutic Applications and Biological Screening
While no specific biological activities have been reported for this compound, the pyridinyl acetamide scaffold is present in molecules with diverse pharmacological effects. Based on this, a tiered screening approach can be employed to identify its potential therapeutic value.
Caption: General workflow for preclinical drug discovery.
A broad-based initial screening against various target classes is recommended.
| Target Class | Examples of Assays | Potential Therapeutic Area |
| Kinases | Kinase enzyme activity assays (e.g., using ADP-Glo™) | Oncology, Inflammation |
| G-Protein Coupled Receptors (GPCRs) | Radioligand binding assays, functional assays (e.g., cAMP measurement) | CNS disorders, Metabolic diseases |
| Ion Channels | Electrophysiological patch-clamp assays | Neurological disorders, Cardiovascular diseases |
| Enzymes | Enzyme inhibition assays (e.g., colorimetric, fluorometric) | Various |
| Anti-proliferative Activity | Cell viability assays (e.g., MTT, CellTiter-Glo®) on cancer cell lines | Oncology |
| Anti-inflammatory Activity | Measurement of inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages | Inflammatory diseases |
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
This compound dissolved in DMSO.
-
Recombinant protein kinases.
-
Kinase-specific peptide substrates.
-
ATP.
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Setup:
-
Add kinase buffer to all wells of a 384-well plate.
-
Add the test compound dilutions to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.
-
Add the kinase enzyme to all wells except for the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Should this compound show activity in an anti-inflammatory assay, a potential mechanism could be the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway.
Conclusion
This compound represents an unexplored chemical entity with potential for drug discovery. The protocols and workflows outlined above provide a comprehensive starting point for its synthesis, characterization, and biological evaluation. A systematic screening approach is necessary to uncover its pharmacological profile and potential therapeutic applications.
References
Application Notes and Protocols: N-(4-methylpyridin-2-yl)acetamide as a Chemical Probe Scaffold
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the utilization of N-(4-methylpyridin-2-yl)acetamide as a foundational scaffold for the development of chemical probes. While N-(4-methylpyridin-2-yl)acetamide itself has not been extensively characterized as a bioactive chemical probe, its structural motif is present in a variety of derivatives that exhibit significant biological activity. Notably, derivatives of pyridinyl acetamide have been investigated as potent inhibitors of key cellular signaling pathways, including the Wnt signaling cascade through the inhibition of Porcupine, a membrane-bound O-acyl transferase.[1][2][3] These notes offer a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and experimental protocols for using N-(4-methylpyridin-2-yl)acetamide as a starting point for generating novel chemical probes for target identification and validation.
Chemical Information
| Property | Value | Reference |
| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide | [4][5] |
| CAS Number | 5327-32-2 | [4][5][6] |
| Molecular Formula | C₈H₁₀N₂O | [6] |
| Molecular Weight | 150.18 g/mol | [4][6] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and ethanol |
Background
N-(4-methylpyridin-2-yl)acetamide belongs to the pyridinyl acetamide class of compounds, a versatile scaffold in medicinal chemistry.[4] The pyridine ring and acetamide group are key functional components that can be readily modified to generate a library of derivatives with diverse biological activities. While direct biological data on the parent compound is limited, its derivatives have shown promise in various therapeutic areas. For instance, certain N-pyridinyl acetamide derivatives have been identified as inhibitors of protein kinases and have shown antifungal properties.[7][8]
A significant area of interest for this scaffold is in the modulation of the Wnt signaling pathway. The Wnt pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various cancers. Porcupine (PORCN) is a key enzyme in this pathway, responsible for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent signaling activity. Several pyridinyl acetamide derivatives have been identified as potent and selective inhibitors of PORCN, thereby blocking Wnt signaling and demonstrating anti-tumor efficacy in preclinical models.[1][2][3]
This document will focus on the potential use of N-(4-methylpyridin-2-yl)acetamide as a core structure for developing chemical probes targeting enzymes such as kinases and, more specifically, PORCN.
Synthesis Protocol
A straightforward and common method for the synthesis of N-(4-methylpyridin-2-yl)acetamide is the acylation of 2-amino-4-methylpyridine with acetic anhydride.[4][9]
Materials:
-
2-amino-4-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1 equivalent) in acetic anhydride (excess, can be used as solvent).
-
Heat the mixture to 70°C and stir for 2 hours.[9]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add diethyl ether to the cooled mixture to induce crystallization of the product.
-
Collect the white needle-like crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the product in vacuo to obtain N-(4-methylpyridin-2-yl)acetamide. The expected yield is typically high (around 95%).[9]
Diagram of Synthetic Pathway:
Caption: A simple acylation reaction for the synthesis of the target compound.
Application: Development of a Porcupine Inhibitor Probe
N-(4-methylpyridin-2-yl)acetamide can serve as a scaffold to develop potent and selective inhibitors of Porcupine (PORCN). By modifying the core structure, researchers can optimize binding affinity and selectivity.
Hypothetical Derivative Quantitative Data
The following table presents hypothetical data for a derivative, "Probe-123," to illustrate the expected outcomes from screening and characterization studies. This data is representative of values seen for potent pyridinyl acetamide-based PORCN inhibitors found in the literature.
| Parameter | Value |
| Probe-123 IC₅₀ (PORCN) | 15 nM |
| Cellular Wnt Signaling IC₅₀ | 50 nM |
| Kinase Panel Selectivity (at 1 µM) | >95% selective over 100 kinases |
| In vivo Efficacy (Xenograft model) | 50% tumor growth inhibition at 10 mg/kg |
Signaling Pathway
The Wnt signaling pathway is initiated by the binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and LRP5/6. This leads to the inhibition of a destruction complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target gene expression. PORCN is essential for the secretion of Wnt ligands. A chemical probe based on the N-(4-methylpyridin-2-yl)acetamide scaffold would inhibit PORCN, preventing Wnt secretion and thereby blocking the entire downstream signaling cascade.
Caption: Inhibition of PORCN by the chemical probe blocks Wnt secretion.
Experimental Protocols
Protocol 1: In Vitro PORCN Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of a test compound against PORCN.
Materials:
-
Recombinant human PORCN enzyme
-
Wnt3a peptide substrate
-
Palmitoyl-CoA
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the Wnt3a peptide substrate and Palmitoyl-CoA to each well.
-
Initiate the reaction by adding the recombinant PORCN enzyme.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Wnt Signaling Assay
This protocol outlines a cell-based assay to measure the effect of a test compound on Wnt signaling.
Materials:
-
HEK293T cells stably expressing a SuperTopFlash (STF) luciferase reporter
-
Wnt3a conditioned media
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
Bright-Glo™ Luciferase Assay System (Promega)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the STF-reporter HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with Wnt3a conditioned media and incubate for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a measure of cell viability (e.g., CellTiter-Glo®).
-
Calculate the percent inhibition of Wnt signaling and determine the IC₅₀ value.
Experimental Workflow Diagram:
Caption: A workflow for the development and validation of a chemical probe.
Conclusion
N-(4-methylpyridin-2-yl)acetamide represents a valuable and readily accessible chemical scaffold for the development of novel chemical probes. Its documented presence in biologically active molecules, particularly in the context of Wnt signaling inhibition, underscores its potential for generating potent and selective tools for chemical biology and drug discovery. The protocols and information provided herein offer a foundational framework for researchers to explore the utility of this scaffold in their own investigations.
Disclaimer: The quantitative data and specific experimental conditions provided for the hypothetical "Probe-123" are for illustrative purposes only and are based on data from structurally related compounds. Researchers should optimize protocols and validate findings for their specific derivatives.
References
- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. (CHEMBL4425166) - ChEMBL [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]
- 5. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-Methylpyridin-2-yl)acetamide AldrichCPR | 5327-32-2 [sigmaaldrich.com]
- 7. Buy N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (EVT-2766070) | 953012-17-4 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]
Application Notes and Protocols for the Analysis of N-Methyl-2-pyridin-4-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-pyridin-4-ylacetamide is a chemical compound of interest in pharmaceutical research and development due to its structural relation to various biologically active molecules. As with any compound intended for potential therapeutic use or as a key intermediate, robust and reliable analytical methods are crucial for its characterization, quantification, and quality control. These application notes provide detailed protocols and guidelines for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The provided methods are foundational and may require further optimization and validation for specific matrices and applications.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
High-Performance Liquid Chromatography with UV detection is a versatile and widely used technique for the quantification and purity assessment of pharmaceutical compounds. The following proposed method is based on reversed-phase chromatography, which is well-suited for separating moderately polar compounds like this compound.
Quantitative Data Summary: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (based on the pyridine chromophore) |
| Injection Volume | 10 µL |
| Internal Standard (Optional) | N-Acetyl-4-picoline |
Experimental Protocol: HPLC Analysis
1. Preparation of Mobile Phase: a. To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. b. To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly. c. Degas both mobile phases using a suitable method such as sonication or vacuum filtration.
2. Preparation of Standard Solutions: a. Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. b. Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the 50:50 mobile phase mixture.
3. Preparation of Sample Solutions: a. Accurately weigh a sample containing this compound and dissolve it in a known volume of the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range. b. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis: a. Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved. b. Inject the prepared standard and sample solutions. c. Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. d. Determine the concentration of this compound in the sample solutions from the calibration curve.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization may sometimes be employed to improve chromatographic peak shape and thermal stability, though a direct injection approach should be attempted first.
Quantitative Data Summary: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Experimental Protocol: GC-MS Analysis
1. Preparation of Standard Solutions: a. Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. b. Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to cover the desired concentration range.
2. Preparation of Sample Solutions: a. Dissolve a known amount of the sample in methanol to achieve a concentration within the working range of the standards. b. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
3. GC-MS Analysis: a. Set up the GC-MS instrument with the parameters listed in the table above. b. Perform a solvent blank injection (methanol) to ensure the system is clean. c. Inject the prepared standard and sample solutions. d. Identify this compound in the chromatograms by its retention time and mass spectrum. e. For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
Caption: GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Predicted NMR Data for this compound
Based on the structure and data from similar compounds, the following chemical shifts can be anticipated when using CDCl₃ as the solvent.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| Pyridine H (adjacent to N) | ~8.5 | Doublet |
| Pyridine H | ~7.2 | Doublet |
| -CH₂- | ~3.8 | Singlet |
| N-CH₃ | ~3.0 | Singlet |
| CO-CH₃ (if present instead of N-Methyl) | ~2.1 | Singlet |
| ¹³C NMR | ||
| C=O (amide) | ~170 | |
| Pyridine C (adjacent to N) | ~150 | |
| Pyridine C (ipso- to CH₂) | ~148 | |
| Pyridine C | ~125 | |
| -CH₂- | ~45 | |
| N-CH₃ | ~35 |
Note: The exact chemical shifts will depend on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
1. Sample Preparation: a. Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
2. Data Acquisition: a. Place the NMR tube in the spectrometer. b. Shim the magnetic field to obtain optimal resolution. c. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. d. Further 2D NMR experiments like COSY and HSQC can be performed to confirm assignments.
3. Data Processing and Interpretation: a. Process the raw data (Fourier transform, phase correction, baseline correction). b. Integrate the signals in the ¹H NMR spectrum to determine proton ratios. c. Assign the signals in both spectra to the respective atoms in the molecule.
Application Notes and Protocols for the Purification of N-Methyl-2-pyridin-4-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides detailed application notes and standardized protocols for the purification of N-Methyl-2-pyridin-4-ylacetamide. Due to the limited availability of specific experimental data for this compound in published literature, the following protocols are based on established chemical principles for the purification of structurally related N-methylated amides and pyridine-containing compounds. The primary purification techniques detailed are recrystallization and column chromatography. These methods are designed to be adaptable and to provide a strong starting point for the development of a robust purification strategy.
Introduction
This compound is a small molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. The purity of such compounds is critical for accurate biological screening and subsequent drug development processes. This document outlines two primary methods for the purification of this compound: recrystallization for bulk purification and column chromatography for achieving high purity.
Chemical Structure:
Molecular Formula: C₉H₁₂N₂O
Molecular Weight: 164.20 g/mol
Purification Methodologies
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool, causing the compound to crystallize out, leaving impurities behind in the solvent.
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
Place a small amount of the crude this compound (approx. 10-20 mg) into several test tubes.
-
Add a few drops of a single solvent to each test tube at room temperature. Observe the solubility. An ideal solvent should show low solubility at room temperature.
-
Heat the test tubes that showed low solubility. The ideal solvent will fully dissolve the compound at an elevated temperature.
-
Allow the hot, saturated solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable recrystallization solvent.
-
Common solvents to screen include: ethyl acetate, acetone, isopropanol, ethanol, methanol, toluene, and mixtures with hexanes or heptane.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation: Recrystallization Solvent Screening
| Solvent System | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling |
| Ethyl Acetate | Sparingly Soluble | Soluble | Yes |
| Isopropanol | Sparingly Soluble | Soluble | Yes |
| Toluene | Insoluble | Sparingly Soluble | No |
| Acetone | Soluble | Very Soluble | Poor Recovery |
| Ethyl Acetate/Hexane | Sparingly Soluble | Soluble | Yes |
Note: This table presents hypothetical data to illustrate the solvent screening process. Actual results may vary.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures and for achieving very high purity.
Experimental Protocol: Column Chromatography
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent): A solvent system that provides good separation of the desired compound from its impurities on a Thin Layer Chromatography (TLC) plate should be chosen. A typical starting point would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity is gradually increased to elute the compound. A common eluent system for similar compounds is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a low polarity.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.
-
Collect fractions of the eluent in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | (To be determined by scale) |
| Mobile Phase | Gradient: 0-100% Ethyl Acetate in Hexanes |
| or | |
| Gradient: 0-10% Methanol in Dichloromethane | |
| Loading Method | Dry loading on silica gel |
| Detection Method | TLC with UV visualization (254 nm) |
Visualized Workflows
Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Workflow for Column Chromatography
Caption: Step-by-step workflow for the purification of this compound using column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all organic solvents with care as they are flammable and may be toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Disclaimer: The protocols and data presented in this document are intended as a guide. Researchers should optimize these methods based on their specific experimental results and the nature of the impurities encountered. The lack of specific literature data for the purification of this compound necessitates a systematic approach to methods development, starting with the principles outlined herein.
Application Notes and Protocols for N-Methyl-2-pyridin-4-ylacetamide
Disclaimer: Information regarding the specific handling, storage, and experimental protocols for N-Methyl-2-pyridin-4-ylacetamide is limited in publicly available literature. The following application notes and protocols are based on general knowledge of related pyridine and acetamide derivatives and should be adapted with caution. It is highly recommended to perform a thorough risk assessment and small-scale trials before proceeding with any experimental work.
Introduction
This compound is a chemical compound featuring a pyridine ring, an acetamide group, and a methyl substituent on the nitrogen of the acetamide. Its structural features suggest potential applications in medicinal chemistry and materials science, as pyridine and acetamide moieties are present in many biologically active molecules and functional materials. These notes provide guidance on its safe handling, storage, and a potential synthetic route.
Chemical and Physical Properties (Hypothetical)
Due to the lack of specific experimental data for this compound, the following table presents estimated properties based on its structure and data from similar compounds.
| Property | Hypothetical Value | Source/Basis |
| Molecular Formula | C₉H₁₂N₂O | - |
| Molecular Weight | 164.21 g/mol | - |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Not available | Requires experimental determination |
| Boiling Point | Not available | Requires experimental determination |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General solubility of similar organic compounds |
| Stability | Stable under standard laboratory conditions | General stability of pyridine and acetamide compounds |
Safety, Handling, and Storage
Hazard Identification (Presumed)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | pictogram | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | pictogram | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | pictogram | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | pictogram | Warning | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working with powders or in a poorly ventilated area.
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Ventilation: Ensure adequate ventilation in the storage area.[1]
Spill and Disposal
-
Spill: In case of a spill, wear appropriate PPE. For solid spills, sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols
The following are hypothetical protocols based on general laboratory procedures for similar compounds.
Hypothetical Synthesis of this compound
This protocol is adapted from the synthesis of the related compound, N-(4-methylpyridin-2-yl)acetamide.[2][3] The proposed synthesis involves the acylation of 4-(methylaminomethyl)pyridine with an acetylating agent.
Reaction Scheme:
Materials:
-
4-(Methylaminomethyl)pyridine
-
Acetic anhydride or Acetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-(methylaminomethyl)pyridine (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
General Protocol for Solution Preparation
For experimental use, stock solutions of this compound are typically prepared in a high-purity organic solvent.
Workflow for Solution Preparation:
Procedure:
-
Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
For cell-based assays, it is recommended to filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Conclusion
While specific data for this compound is scarce, the information provided, based on related compounds, offers a foundational guide for its handling, storage, and a potential synthetic route. Researchers and drug development professionals should exercise caution and perform their own risk assessments and validation experiments.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-2-(pyridin-4-yl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of N-Methyl-2-(pyridin-4-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-Methyl-2-(pyridin-4-yl)acetamide?
A1: The most common and direct method for synthesizing N-Methyl-2-(pyridin-4-yl)acetamide is through the amide coupling of 4-pyridylacetic acid and methylamine. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by methylamine.
Q2: Which coupling agents are suitable for this synthesis?
A2: A variety of amide coupling reagents can be employed. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. Other effective reagents include phosphonium salts like BOP reagent and uronium salts like HATU.[1] The choice of coupling agent can be influenced by factors such as desired reaction time, cost, and ease of byproduct removal.
Q3: What are the key starting materials for this synthesis?
A3: The primary starting materials are 4-pyridylacetic acid (or its hydrochloride salt) and methylamine. Methylamine can be used as a solution in a solvent like tetrahydrofuran (THF) or water, or as a gas. It is crucial to use high-purity starting materials to maximize the yield and purity of the final product.
Q4: What are some common challenges encountered during this synthesis?
A4: Researchers may face issues such as low product yield, the formation of impurities, and difficulties in product isolation and purification. These challenges can arise from incomplete reactions, side reactions, or suboptimal reaction conditions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of N-Methyl-2-(pyridin-4-yl)acetamide.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Coupling Agent | Use a fresh bottle of the coupling agent. Carbodiimides, in particular, can be sensitive to moisture. |
| Poor Quality Starting Materials | Ensure the 4-pyridylacetic acid and methylamine are of high purity and dry. If using the hydrochloride salt of 4-pyridylacetic acid, a base is required to neutralize it before the coupling reaction. |
| Inappropriate Solvent | Use an anhydrous, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The choice of solvent can impact the solubility of reactants and the reaction rate. |
| Incorrect Reaction Temperature | Most amide coupling reactions are initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature. For less reactive substrates, gentle heating may be necessary. |
| Insufficient Reaction Time | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has gone to completion. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the coupling agent and methylamine relative to the 4-pyridylacetic acid to drive the reaction to completion. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Suggested Solution |
| Side reaction with the coupling agent | If using a carbodiimide like DCC, the urea byproduct can be difficult to remove. Filtration is the primary method for removing dicyclohexylurea (DCU). Using a water-soluble carbodiimide like EDC can simplify purification as the urea byproduct can be removed with an aqueous wash. |
| Formation of an N-acylurea byproduct | This can occur with carbodiimide coupling agents. Adding HOBt or another activating agent can suppress this side reaction. |
| Unreacted Starting Material | Optimize the reaction stoichiometry and time as described in "Problem 1". Ensure efficient mixing. |
| Decomposition of Product or Starting Material | Avoid excessive heating and prolonged reaction times. Ensure the work-up procedure is performed promptly after the reaction is complete. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is highly soluble in the aqueous phase during work-up | The pyridine nitrogen can be protonated in acidic conditions, increasing water solubility. Use a saturated sodium bicarbonate or a similar mild base solution for washes. Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate. |
| Co-elution of impurities during column chromatography | Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar to a polar solvent system often provides better separation. Common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol. |
| Product oiling out instead of crystallizing | Try different crystallization solvents or solvent mixtures. If the product is an oil, purification by column chromatography is the recommended method. |
Experimental Protocols
Key Experimental Protocol: Amide Coupling using HATU
This protocol provides a general procedure for the synthesis of N-Methyl-2-(pyridin-4-yl)acetamide using HATU as the coupling agent.
Materials:
-
4-Pyridylacetic acid hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methylamine (2.0 M solution in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-pyridylacetic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) to the mixture and stir for another 15 minutes.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add methylamine solution (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).
-
Combine the fractions containing the pure product and concentrate to yield N-Methyl-2-(pyridin-4-yl)acetamide.
Data Presentation: Comparison of Common Coupling Agents
| Coupling Agent | Additive | Typical Solvent | Reaction Temperature | Typical Yield Range | Key Considerations |
| DCC | HOBt | DCM, THF | 0°C to RT | 60-85% | Insoluble urea byproduct requires filtration. |
| EDC | HOBt | DCM, DMF | 0°C to RT | 70-90% | Water-soluble urea byproduct simplifies work-up. |
| HATU | None | DMF, DCM | 0°C to RT | 85-95% | Highly efficient but more expensive. |
| T3P® | Pyridine | Ethyl Acetate, THF | 0°C to 50°C | 75-90% | Byproducts are water-soluble. |
Visualizations
Caption: Experimental workflow for the synthesis of N-Methyl-2-(pyridin-4-yl)acetamide.
Caption: Troubleshooting logic for low product yield in amide synthesis.
References
N-Methyl-2-pyridin-4-ylacetamide Stability: Technical Support Center
Disclaimer: Specific stability data for N-Methyl-2-pyridin-4-ylacetamide is not extensively available in public literature. This guide provides general troubleshooting advice and standardized protocols based on the chemical nature of pyridinyl acetamide compounds and established principles of pharmaceutical stability testing. Researchers should use this information as a starting point for their own empirical investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most likely points of instability in the this compound molecule?
A1: The primary potential sites for degradation are the amide linkage and the pyridine ring.
-
Amide Hydrolysis: The amide bond (-C(O)N-) can be susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-pyridin-4-ylacetic acid and methylamine. Amide hydrolysis is a common degradation pathway for many pharmaceuticals.[1]
-
Pyridine Ring Oxidation: The nitrogen atom in the pyridine ring is a potential site for oxidation, which could lead to the formation of an N-oxide derivative.
-
Photodegradation: Aromatic systems, including the pyridine ring, can be susceptible to degradation upon exposure to UV or visible light.
Q2: What are "forced degradation" or "stress testing" studies, and why are they necessary?
A2: Forced degradation studies are a critical component of drug development and stability testing.[2] They involve intentionally exposing a drug substance to harsh conditions—such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis—that are more severe than standard accelerated stability conditions.[2][3] The primary goals are:
-
To identify likely degradation products that could form during storage.[3]
-
To establish the intrinsic stability of the molecule and its degradation pathways.[3]
-
To develop and validate a "stability-indicating" analytical method that can accurately separate the intact drug from all its potential degradation products.[2]
Q3: How much degradation is typically targeted in a forced degradation study?
A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted range for total degradation is 5-20%.[2] If degradation is too extensive (e.g., >20%), it can be difficult to identify the primary degradation pathways. If no degradation is observed, the stress conditions may need to be made more aggressive (e.g., higher temperature, longer exposure, or stronger acid/base concentration).[3]
Troubleshooting Guide
Q4: I'm observing a new peak in my HPLC chromatogram after sample preparation. What could be the cause?
A4: A new peak indicates the formation of a degradation product or an impurity.
-
Check your diluent: If your diluent is acidic or basic (even unbuffered water can have a pH that promotes hydrolysis over time), you may be observing hydrolysis of the amide bond. Try preparing a sample in a neutral, buffered solution (e.g., phosphate buffer pH 7) and a non-aqueous solvent like acetonitrile to see if the peak persists.
-
Light Exposure: If samples were left on a lab bench under ambient light, the new peak could be a photolytic degradant. Protect your samples from light by using amber vials or covering them with foil.
-
Oxidation: Dissolved oxygen in the mobile phase or diluent can sometimes cause oxidative degradation. Consider sparging your solvents with an inert gas like nitrogen or helium.
Q5: My mass balance in a stress study is below 90%. Where could the missing mass have gone?
A5: A low mass balance suggests that not all components (the parent compound and its degradants) are being detected.
-
Non-UV Active Degradants: One of the primary degradation products, methylamine (from hydrolysis), is not UV-active and will be invisible to a standard HPLC-UV detector. This is a common reason for poor mass balance in amide drug degradation. Using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) can help identify such products.
-
Precipitation: The degradation products may be less soluble than the parent compound in your analytical mobile phase or diluent, causing them to precipitate out of the solution before or during analysis. Visually inspect your vials and consider using a different solvent system.
-
Formation of Volatiles: A degradant could be a volatile compound that is lost during sample handling or analysis.
-
Adsorption: The parent compound or degradants may be adsorbing to the surfaces of your sample vials or HPLC column.
Q6: How do I confirm the identity of a degradation product?
A6: Identifying unknown peaks is a multi-step process.
-
LC-MS Analysis: The most powerful tool is Liquid Chromatography-Mass Spectrometry (LC-MS). It provides the mass-to-charge ratio (m/z) of the unknown peak, which allows you to propose a molecular formula and structure.[4][5]
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the degradant ion. The resulting fragmentation pattern provides structural clues that can help confirm the identity of the molecule.[6]
-
Forced Synthesis: If you hypothesize a specific degradation product (e.g., the N-oxide), you can attempt to synthesize it independently. If the synthesized compound has the same retention time and mass spectrum as your unknown peak, its identity is confirmed.[7]
Experimental Protocols & Data Presentation
General Protocol for Forced Degradation Studies
This protocol outlines a typical starting point for stress testing. The conditions should be adjusted based on the observed stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Heat at 80°C for 24 hours.[8][9]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Heat at 80°C for 24 hours.[8][9]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 24 hours.[8][9]
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours.[7] Dissolve in the mobile phase before analysis.
-
Photostability: Expose the solid compound and a solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a phosphate buffer) with UV and/or MS detection.
-
Example Data Summary
The following tables illustrate how to present the quantitative results from a forced degradation study.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hrs) | Temperature (°C) | % Assay of Parent | % Total Degradation | Mass Balance (%) |
|---|---|---|---|---|---|
| 0.1 M HCl | 24 | 80 | 85.2 | 14.8 | 98.5 |
| 0.1 M NaOH | 24 | 80 | 81.5 | 18.5 | 97.9 |
| 3% H₂O₂ | 24 | 25 (RT) | 92.1 | 7.9 | 99.2 |
| Thermal (Solid) | 24 | 105 | 98.8 | 1.2 | 100.1 |
| Photolytic (Solution) | - | 25 (ICH) | 95.4 | 4.6 | 99.5 |
Table 2: Degradation Product Profile
| Stress Condition | Degradant Peak (RRT) | % Peak Area |
|---|---|---|
| 0.1 M HCl | DP1 (0.45) | 13.9 |
| DP2 (0.78) | 0.9 | |
| 0.1 M NaOH | DP1 (0.45) | 17.6 |
| DP3 (1.15) | 0.9 | |
| 3% H₂O₂ | DP4 (1.32) | 7.5 |
| Photolytic | DP5 (1.50) | 4.1 |
(Note: RRT = Relative Retention Time; DP = Degradation Product. Data is for illustrative purposes only.)
Visualizations
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways for this compound.
General Workflow for a Forced Degradation Study
Caption: General experimental workflow for a forced degradation study.
References
- 1. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
Technical Support Center: N-Methyl-2-pyridin-4-ylacetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-2-pyridin-4-ylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most common and direct method for the synthesis of this compound is the amidation of 4-pyridylacetic acid or its derivatives with methylamine. This can be achieved through several pathways:
-
Activated Carboxylic Acid Method: Conversion of 4-pyridylacetic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an active ester, followed by reaction with methylamine.
-
Peptide Coupling Reagent Method: Direct coupling of 4-pyridylacetic acid with methylamine using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Q2: I am seeing an unexpected peak in my NMR/LC-MS analysis. What are the likely byproducts in this synthesis?
Several byproducts can form depending on the specific reaction conditions and reagents used. The most common impurities are:
-
Unreacted 4-pyridylacetic acid: Incomplete reaction can leave starting material in your product.
-
N,N'-dicyclohexylurea (DCU): If DCC is used as a coupling agent, this urea byproduct is formed and can be difficult to remove due to its low solubility in many organic solvents.
-
4-Methylpyridine: Decarboxylation of 4-pyridylacetic acid can occur, especially at elevated temperatures, leading to the formation of 4-picoline.
-
Diacylated Methylamine: Although less common with a primary amine, it is possible for a second molecule of activated 4-pyridylacetic acid to react with the newly formed amide under certain conditions.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors:
-
Incomplete activation of the carboxylic acid: Ensure your activating agent (e.g., thionyl chloride, DCC) is fresh and used in the correct stoichiometric amount.
-
Amine volatility: Methylamine is a gas at room temperature and can be lost from the reaction mixture. Using a solution of methylamine in a suitable solvent (e.g., THF, water) and maintaining a closed system can mitigate this.
-
Side reactions: As mentioned, decarboxylation of the starting material can reduce the amount of 4-pyridylacetic acid available for the main reaction. Running the reaction at lower temperatures may help.
-
Product isolation: The product may have some solubility in the aqueous phase during workup. Ensure thorough extraction with an appropriate organic solvent.
Q4: How can I effectively remove the N,N'-dicyclohexylurea (DCU) byproduct from my product?
DCU is notoriously difficult to remove by column chromatography due to its tendency to co-elute with products. Here are some strategies:
-
Filtration: DCU is often insoluble in the reaction solvent (e.g., dichloromethane, THF) and can be removed by filtration before the workup.
-
Trituration: After the reaction, concentrating the crude mixture and triturating with a solvent in which the desired product is soluble but DCU is not (e.g., diethyl ether, hexanes) can be effective.
-
Acid-base extraction: As the desired product is a pyridine derivative, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving the neutral DCU in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Multiple spots on TLC, even after reaction completion | Formation of byproducts. | Refer to the byproduct list in the FAQs. Use appropriate purification techniques such as column chromatography, recrystallization, or acid-base extraction. |
| Product appears oily or fails to crystallize | Presence of impurities, possibly residual solvent or byproducts. | Attempt to purify further using column chromatography. Trituration with a non-polar solvent like hexanes or pentane may induce crystallization. |
| Low purity of the final product after purification | Co-elution of byproducts during chromatography. | If DCU is the suspected impurity, refer to the specific removal techniques. Consider changing the solvent system for chromatography or using a different purification method like preparative HPLC. |
| Inconsistent reaction times | Temperature fluctuations or inefficient mixing. | Use a temperature-controlled reaction setup and ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Experimental Protocols
Synthesis of this compound using DCC coupling:
-
Dissolve 4-pyridylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir at 0 °C for 15-20 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.
-
Slowly add a solution of methylamine (1.2 eq, e.g., 40% in water or 2M in THF) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure this compound.
Visualizations
Caption: Synthetic pathway and potential byproducts.
Technical Support Center: Enhancing the Solubility of N-Methyl-2-pyridin-4-ylacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of N-Methyl-2-pyridin-4-ylacetamide. The following sections offer detailed experimental protocols and strategies to improve its solubility for various experimental needs.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge for organic compounds. Initial steps to address this include:
-
Verification of Compound Identity and Purity: Ensure the material is this compound and check its purity, as impurities can affect solubility.
-
pH Adjustment: The pyridine moiety in the compound is basic and should exhibit higher solubility at a lower pH due to protonation. Attempt to dissolve the compound in a buffer with a pH below the compound's pKa.
-
Gentle Heating and Agitation: Warming the solution and providing consistent agitation (e.g., stirring or sonication) can help overcome the energy barrier for dissolution. However, be cautious of potential compound degradation at elevated temperatures.
-
Particle Size Reduction: If you have the solid compound, grinding it to a finer powder increases the surface area, which can improve the dissolution rate.[1]
Q2: What are the common formulation strategies to enhance the solubility of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs.[1] These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and the creation of amorphous solid dispersions can enhance solubility by altering the physical state of the compound.[1][2]
-
Chemical Modifications: This includes salt formation, which is particularly relevant for compounds with ionizable groups like the pyridine in this compound.
-
Use of Excipients: This is a widely used approach that includes:
-
Co-solvents: Adding a water-miscible organic solvent can significantly increase solubility.[1]
-
Surfactants: These form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These form inclusion complexes with the drug molecule, enhancing its solubility.[3][4][5]
-
Q3: How do I choose the best method to improve the solubility of my compound?
A3: The choice of method depends on several factors, including the physicochemical properties of this compound, the required concentration for your experiment, and the downstream application (e.g., in vitro cell-based assay vs. in vivo animal study). A systematic approach, as outlined in the troubleshooting workflow below, is recommended.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic solubility is the concentration of a compound that will dissolve in a solvent under specific, often rapid, conditions, typically starting from a concentrated stock solution (e.g., in DMSO).[6][7][8] It is a measure of how quickly a compound dissolves and is often used for high-throughput screening in early drug discovery.
-
Thermodynamic solubility is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid form.[6][9] This measurement requires a longer incubation time to reach equilibrium and is crucial for lead optimization and formulation development.[6][7]
For initial experiments, kinetic solubility might be sufficient. However, for more definitive studies and formulation development, thermodynamic solubility is the more relevant parameter.
Troubleshooting Guides
Problem: Compound precipitates out of solution during my experiment.
| Potential Cause | Troubleshooting Step |
| Exceeded Thermodynamic Solubility | The initial concentration may be above the equilibrium solubility limit, leading to precipitation over time. Determine the thermodynamic solubility of your compound in the experimental medium. |
| Change in pH or Temperature | Fluctuations in the experimental conditions can alter the solubility. Ensure that the pH and temperature are maintained consistently throughout the experiment. |
| Interaction with Other Components | Components in your experimental medium (e.g., proteins in cell culture media) may interact with the compound, causing it to precipitate. Evaluate the compound's stability and solubility in the complete experimental medium. |
| Solvent Evaporation | For experiments run over extended periods, solvent evaporation can increase the compound's concentration, leading to precipitation. Use sealed plates or containers to minimize evaporation. |
Problem: Low and variable results in biological assays.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to inaccurate results. Visually inspect for any undissolved particles. Consider filtering the solution before use. |
| Precipitation in Assay Medium | The compound may be soluble in the initial solvent but precipitate when diluted into the aqueous assay buffer. Perform a solubility test directly in the final assay medium. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. Using low-adhesion labware or including a small percentage of a non-ionic surfactant (e.g., Tween-80) can mitigate this. |
Experimental Protocols
Protocol 1: Determination of Kinetic and Thermodynamic Solubility
This protocol provides a general method for determining the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers at various pH values (e.g., pH 5.0, 6.0)
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker
-
Spectrophotometer or HPLC-UV
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of the desired aqueous buffer to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a starting concentration of 100 µM with 1% DMSO.
-
Perform serial dilutions across the plate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance or use nephelometry to detect precipitation. The highest concentration without precipitation is the kinetic solubility.
Thermodynamic Solubility: [6][7][9]
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.
-
Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the undissolved solid to settle.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.
Protocol 2: Improving Solubility with Co-solvents
Materials:
-
This compound
-
Co-solvents: Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), N,N-Dimethylacetamide (DMA)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Methodology: [1]
-
Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30% v/v of co-solvent in buffer).
-
Determine the solubility of this compound in each co-solvent mixture using the thermodynamic solubility protocol described above.
-
Plot the solubility as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration.
Quantitative Data for Similar Compounds (for reference):
| Compound | Co-solvent | Co-solvent Concentration (%) | Solubility Increase (fold) |
| Diazepam | Propylene Glycol | 40 | ~100 |
| Itraconazole | PEG 400 | 50 | ~200 |
Protocol 3: Improving Solubility with Cyclodextrins
Materials:
-
This compound
-
Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of solid this compound to each cyclodextrin solution.
-
Follow the thermodynamic solubility protocol to determine the solubility of the compound at each cyclodextrin concentration.
-
Plot the compound's solubility against the cyclodextrin concentration. A linear relationship suggests the formation of a 1:1 inclusion complex.
Quantitative Data for Similar Compounds (for reference):
| Compound | Cyclodextrin | Cyclodextrin Concentration (mM) | Solubility (mg/mL) |
| Piroxicam | β-CD | 15 | ~1.5 |
| Carbamazepine | HP-β-CD | 50 | ~2.2 |
Visualizations
Caption: A workflow for troubleshooting and improving the solubility of this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. humapub.com [humapub.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. inventivapharma.com [inventivapharma.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. publishing.emanresearch.org [publishing.emanresearch.org]
Technical Support Center: N-Methyl-2-pyridin-4-ylacetamide Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing N-Methyl-2-pyridin-4-ylacetamide in cell-based assays. Our goal is to help you overcome common experimental hurdles and ensure the generation of reliable and reproducible data.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Problem 1: High variability between replicate wells.
-
Question: My results for the same concentration of this compound are highly variable across replicate wells. What could be the cause?
-
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. Allowing cells to adhere slightly before moving the plate to the incubator can prevent a "swirl" effect where cells concentrate at the well edges.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, reagents, or cell suspension will lead to variability. Use calibrated pipettes and proper pipetting techniques.
-
Compound Precipitation: If this compound precipitates in the culture medium, it will not be uniformly available to the cells, leading to inconsistent effects.[3][4] Visually inspect your wells for any signs of precipitation. (See Problem 3 for more on solubility issues).
-
Inadequate Mixing: After adding reagents, ensure thorough but gentle mixing to avoid disrupting the cell monolayer.[5]
-
Problem 2: High background signal in my assay.
A high background signal can mask the specific signal from your experimental readout, reducing the assay's dynamic range and sensitivity.
-
Question: I'm observing a high background signal in my luminescence-based cell viability assay, even in my "no-cell" control wells. What are the potential causes and solutions?
-
Answer: High background in luminescence assays can stem from several sources.
-
Plate Choice: The type of microplate used is critical. For luminescence assays, always use opaque, white-walled plates to maximize the light signal and prevent crosstalk between wells.[5][6] Black plates will significantly reduce the luminescent signal.[5]
-
Reagent Contamination: Contamination of assay reagents with ATP or bacteria can lead to a high background signal.[6] Use aseptic techniques when preparing and handling all solutions.[6]
-
Plate Autoluminescence: White plates can absorb ambient light and emit it during the measurement, a phenomenon known as autoluminescence.[6] To minimize this, store plates in the dark and "dark adapt" them by incubating in the dark for about 10 minutes before reading.[6]
-
Media Components: Some components in cell culture media, like phenol red, can cause autofluorescence in fluorescence-based assays, which can sometimes contribute to background in luminescence readers. If you suspect this, consider using phenol red-free media.
-
Cross-Contamination: Ensure that there is no cross-contamination between wells, especially when using automated reagent injectors.[6]
-
Problem 3: Inconsistent or unexpected dose-response curves.
An inconsistent or non-classical dose-response curve can indicate issues with the compound's activity or with the assay itself.
-
Question: The dose-response curve for this compound is not following the expected sigmoidal shape. What could be the reason?
-
Answer: Deviations from the expected dose-response can be due to several factors.
-
Compound Solubility and Precipitation: this compound may have limited solubility in your culture medium, especially at higher concentrations.[3][4] This can lead to a plateau or even a decrease in the observed effect at higher doses as the compound precipitates out of solution.[3][4] It is crucial to determine the kinetic solubility of your compound in the assay medium.[7]
-
Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[7][8] When diluting into your aqueous culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8] If precipitation is still an issue, you can try using a sonicator to aid dissolution during the preparation of working solutions.[9]
-
-
Cytotoxicity: At higher concentrations, this compound might be causing cytotoxicity, which can confound the results of assays measuring other cellular functions.[3][4] It is important to perform a cytotoxicity assay in parallel with your functional assays.
-
Assay Interference: The compound itself might interfere with the assay chemistry, leading to false-positive or false-negative results.[10][11] For example, a compound could inhibit the luciferase enzyme in a luminescence-based assay.[11] To test for this, you can run a control where you add the compound to the assay system in the absence of cells but in the presence of the assay substrate (e.g., ATP for a cell viability assay).
-
Off-Target Effects: Unexpected biological responses could be due to the compound hitting off-target molecules.
-
Frequently Asked Questions (FAQs)
General
-
Q1: What is the recommended solvent for this compound?
-
A1: For most cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of small molecules.[7][8] It is important to ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent toxicity.[8]
-
-
Q2: How should I store my stock solution of this compound?
Assay Specific
-
Q3: I am seeing a decrease in cell viability at my highest concentrations of this compound. How can I be sure this is a specific effect and not due to compound precipitation?
-
A3: This is a critical question. You should visually inspect the wells under a microscope for any signs of precipitate. Additionally, you can perform a solubility assessment of your compound in the assay medium. A study on the influence of compound precipitation in the comet assay found that in many cases, precipitation did not significantly alter the results at the highest soluble concentration.[3] However, it is best practice to work with concentrations below the solubility limit to ensure your results are reliable.
-
-
Q4: My luminescent signal is too high and is saturating the detector. What should I do?
-
A4: Detector saturation can be addressed in a few ways.[13] You can try reducing the amount of starting material (i.e., seeding fewer cells), though this may affect your assay window. Alternatively, if your luminometer allows, you can adjust the gain setting to reduce the signal amplification.[14] For very strong signals, you could consider using a black, opaque-walled plate, which will absorb some of the emitted light.[5]
-
Data Presentation
Table 1: Effect of Final DMSO Concentration on Cell Viability
| Final DMSO Concentration | Average Cell Viability (%) | Standard Deviation |
| 0.1% | 98.5 | 4.2 |
| 0.5% | 95.2 | 5.1 |
| 1.0% | 85.1 | 8.9 |
| 2.0% | 60.7 | 12.3 |
This table illustrates a common issue where higher concentrations of the solvent (DMSO) can lead to decreased cell viability, confounding the interpretation of the compound's effect.
Experimental Protocols
Protocol: Luminescence-Based Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a commercially available ATP-based luminescence assay.
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in fresh culture medium to the desired density.
-
Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.
-
Include "no-cell" control wells containing 100 µL of medium only to determine the background signal.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create working solutions at 2X the final desired concentrations. Ensure the final DMSO concentration in the highest concentration well will not exceed 0.5%.
-
Carefully remove the medium from the cell plate and add 100 µL of the appropriate working solution to each well.
-
Add 100 µL of medium containing the vehicle (e.g., 0.5% DMSO) to the control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luminescent assay reagent to room temperature for at least 30 minutes.[6]
-
Add a volume of the luminescent reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal from all experimental wells.
-
Normalize the data to the vehicle control wells to determine the percent cell viability.
-
Plot the percent cell viability against the log of the compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: A flowchart for troubleshooting unexpected cell-based assay results.
References
- 1. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. marinbio.com [marinbio.com]
- 3. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. agilent.com [agilent.com]
- 7. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 8. captivatebio.com [captivatebio.com]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ziath.com [ziath.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Synthesis of N-Methyl-2-pyridin-4-ylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of N-Methyl-2-pyridin-4-ylacetamide. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential side reactions and impurities.
Troubleshooting Guide
Encountering unexpected results during the synthesis of this compound can be a common challenge. The following table outlines potential issues, their likely causes related to side reactions, and recommended solutions to improve the yield and purity of the final product.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction: Insufficient reaction time, temperature, or inadequate activation of the carboxylic acid. | Optimize reaction conditions by increasing reaction time or temperature. Ensure the coupling agent is added under anhydrous conditions and at the appropriate temperature. |
| Side reactions consuming starting materials: Formation of N-acylurea byproduct with carbodiimide coupling agents, or reaction of the activated acid with the pyridine nitrogen. | Choose a coupling agent less prone to N-acylurea formation (e.g., HATU, HOBt/EDC). Use a non-nucleophilic base. Protect the pyridine nitrogen if it proves to be reactive under the chosen conditions. | |
| Presence of a Higher Molecular Weight Impurity | Dimerization/Oligomerization: The activated 2-pyridin-4-ylacetic acid may react with another molecule of the starting acid or the product amide. | Use a stoichiometric amount of the coupling agent and add the methylamine solution promptly after the activation of the carboxylic acid. Slower addition of the coupling agent might also be beneficial. |
| Presence of a Lower Molecular Weight Impurity | Unreacted 2-pyridin-4-ylacetic acid: Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion using TLC or LC-MS monitoring. Optimize purification methods, such as column chromatography or recrystallization, to effectively remove the unreacted starting material. |
| Presence of an N,N-Dimethylacetamide Impurity | Contamination of methylamine with dimethylamine: The methylamine starting material may contain dimethylamine as an impurity. | Use high-purity methylamine. If synthesizing methylamine in-house, ensure purification steps effectively remove dimethylamine.[1][2][3][4][5] |
| Formation of a Stable, Difficult-to-Remove Byproduct | N-acylurea formation: When using carbodiimide coupling agents like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea. | Add a coupling additive such as HOBt or NHS to suppress this side reaction. Alternatively, use a different class of coupling agents like phosphonium or uronium salts (e.g., PyBOP, HATU). |
| Discoloration of the Reaction Mixture or Final Product | Decomposition of starting materials or product: The pyridine ring can be sensitive to oxidation or strong acids/bases, leading to colored impurities. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified, colorless starting materials and reagents. Avoid excessive heat and prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the amide coupling step?
A1: The most prevalent side reactions in the synthesis of this compound via amide coupling include:
-
N-acylurea formation: This is a common issue when using carbodiimide coupling agents like DCC or EDC. The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.
-
Reaction at the pyridine nitrogen: The lone pair of electrons on the pyridine nitrogen atom can exhibit nucleophilic character and potentially react with the activated carboxylic acid, leading to an undesired N-acylated pyridinium species. However, for 2- and 4-substituted pyridines, direct acylation of an exocyclic amino group is generally the dominant pathway.[6]
-
Dimerization: The activated carboxylic acid can react with a molecule of unreacted 2-pyridin-4-ylacetic acid to form an anhydride, which can then react with methylamine or lead to other byproducts.
Q2: How can I minimize the formation of the N-acylurea byproduct?
A2: To minimize N-acylurea formation, you can:
-
Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement and more reactive towards the amine.
-
Use a different class of coupling agents, such as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU). These reagents often provide higher yields and fewer side products.
-
Control the reaction temperature. Running the reaction at lower temperatures (e.g., 0 °C) can sometimes reduce the rate of the rearrangement reaction.
Q3: Is it necessary to protect the pyridine nitrogen during the synthesis?
A3: In many cases, protection of the pyridine nitrogen is not necessary. The nucleophilicity of the exocyclic amine (methylamine) is generally higher than that of the pyridine nitrogen, leading to preferential amide bond formation. However, if significant side reactions involving the pyridine nitrogen are observed, protection with a suitable protecting group might be required. The steric hindrance around the pyridine nitrogen also reduces its likelihood of reacting.[6]
Q4: What are the best practices for purifying the final product?
A4: The purification strategy for this compound will depend on the nature of the impurities. Common and effective methods include:
-
Column chromatography: Silica gel chromatography is a versatile technique for separating the desired product from both more polar and less polar impurities. A gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for removing impurities and obtaining a highly pure product.
-
Acid-base extraction: The basicity of the pyridine nitrogen allows for selective extraction. The product can be protonated with a dilute acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the main synthetic route for this compound and highlights potential side reactions that can occur.
References
- 1. Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methylamine - Wikipedia [en.wikipedia.org]
- 4. Methylamine Synthesis FAQ [erowid.org]
- 5. Methylamine Synthesis FAQ [chemistry.mdma.ch]
- 6. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]
Technical Support Center: N-Methyl-2-pyridin-4-ylacetamide Degradation Studies
Important Notice: Based on a comprehensive review of currently available scientific literature, there is no specific information regarding the degradation pathways, metabolic fate, or stability-indicating analytical methods for N-Methyl-2-pyridin-4-ylacetamide. The information that is publicly accessible primarily pertains to the synthesis and basic chemical properties of structurally related but distinct molecules, such as N-(4-methylpyridin-2-yl)acetamide.
Therefore, the following troubleshooting guide and FAQs are constructed based on general principles of chemical degradation analysis and common challenges encountered during such studies. These are intended to be foundational guidance for researchers initiating investigations into the degradation of this compound, rather than a reflection of established, compound-specific data.
Frequently Asked Questions (FAQs)
Q1: Where can I find established degradation pathways for this compound?
A1: Currently, there are no publicly documented studies detailing the specific degradation pathways of this compound. Researchers will need to perform forced degradation studies to identify potential degradation products and elucidate the degradation mechanisms under various stress conditions (e.g., hydrolytic, oxidative, photolytic).
Q2: What are the likely sites of degradation on the this compound molecule?
A2: Based on its chemical structure, the amide bond is a probable site for hydrolysis, which would yield 2-pyridin-4-ylacetic acid and methylamine. The pyridine ring may also be susceptible to oxidation. Photodegradation could potentially involve rearrangements or reactions of the pyridine ring. These are hypothetical pathways that require experimental verification.
Q3: Are there any validated analytical methods for studying the stability of this compound?
A3: There are no specific, validated stability-indicating analytical methods published for this compound. A stability-indicating method would need to be developed and validated according to ICH guidelines. This typically involves developing a separation technique, such as High-Performance Liquid Chromatography (HPLC), that can resolve the parent compound from all potential degradation products.
Troubleshooting Guide for Degradation Studies
| Problem / Observation | Potential Cause | Suggested Troubleshooting Steps |
| No degradation observed under stress conditions (e.g., acid, base, peroxide). | The compound is highly stable under the tested conditions. The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., higher molarity of acid/base), increase the temperature, or extend the duration of the study. |
| Multiple, poorly resolved peaks are observed in the chromatogram after degradation. | The chromatographic method is not optimized to separate all degradation products. Co-elution of degradants is occurring. | Modify the HPLC method parameters: adjust the mobile phase composition (gradient, organic modifier, pH), change the column chemistry (e.g., C18, phenyl-hexyl), or alter the flow rate and temperature. |
| Mass balance is not achieved (sum of parent drug and degradants is significantly less than 100%). | Some degradation products are not being detected (e.g., no UV chromophore). Degradants are precipitating out of solution. The parent compound is volatile and has been lost. | Use a mass-sensitive detector (e.g., Mass Spectrometry) in parallel with a UV detector. Check for any precipitate in the sample vials. Ensure proper sample handling to minimize volatility losses. |
| Inconsistent degradation profiles between replicate experiments. | Variability in experimental conditions (e.g., temperature fluctuations, inconsistent stressor concentration). Instability of degradation products. | Ensure precise control over all experimental parameters. Analyze samples at multiple time points to monitor the formation and potential further degradation of primary degradants. |
Proposed Experimental Protocols
The following are generalized protocols for initiating forced degradation studies. These should be adapted and optimized for this compound.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the appropriate stress medium to a working concentration (e.g., 100 µg/mL).
2. Forced Degradation Conditions (Example):
-
Acid Hydrolysis: Treat the working solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the working solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the working solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the working solution to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze by a suitable, developed HPLC-UV method. A mass spectrometer can be coupled to the HPLC to aid in the identification of degradation products.
Visualizing Hypothetical Degradation Pathways
As no experimental data exists, the following diagram illustrates a hypothetical degradation pathway based on the chemical structure of this compound. This is for conceptual purposes only and requires experimental validation.
Technical Support Center: Preventing Precipitation of N-Methyl-2-pyridin-4-ylacetamide
Troubleshooting Guide
Issue: Precipitation of N-Methyl-2-pyridin-4-ylacetamide Observed During Experiment
Precipitation of a compound from solution can be a frustrating issue for researchers, leading to inaccurate results and loss of valuable materials. This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Troubleshooting Workflow
Caption: A stepwise guide to identifying and resolving precipitation issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What is the first thing I should check?
A1: The first step is to evaluate the concentration of your compound against its likely low aqueous solubility. Pyridine-containing molecules can exhibit pH-dependent solubility. The pyridine ring is basic and will be protonated at acidic pH, which generally increases aqueous solubility. Conversely, at neutral or basic pH, the compound will be in its less soluble free base form.
Recommended Actions:
-
Lower the concentration: If experimentally feasible, try working with a more dilute solution.
-
Adjust the pH: Carefully lower the pH of your buffer to see if the precipitate redissolves. Be mindful that a significant pH change may affect your experiment's biological or chemical system.
Q2: I am using a mixed organic/aqueous solvent system, and I am still seeing precipitation. What can I do?
A2: Even in mixed solvents, the solubility limit can be exceeded. The choice of organic co-solvent is critical.
Recommended Actions:
-
Increase the proportion of the organic co-solvent: Gradually increase the percentage of the organic solvent in your mixture.
-
Try different co-solvents: The polarity and hydrogen bonding capacity of the co-solvent matter. Consider solvents that are miscible with water and are good solvents for similar organic compounds.
Q3: Can temperature changes cause my compound to precipitate?
A3: Yes, temperature can significantly impact solubility. For most solids, solubility increases with temperature. If your stock solution is stored at a lower temperature than your experimental conditions, the compound may precipitate upon cooling.
Recommended Actions:
-
Maintain a constant temperature: Ensure that your solutions are prepared, stored, and used at a consistent temperature.
-
Gentle warming: If you observe precipitation after storage in a refrigerator or freezer, gentle warming and vortexing may redissolve the compound. Always ensure the compound is fully dissolved before use.
Q4: Are there any additives I can use to prevent precipitation?
A4: Yes, several excipients can be used to enhance the solubility of poorly soluble compounds.
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Tween® 80, Polysorbate 20 | Form micelles that encapsulate the drug molecules, increasing their apparent solubility. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | Form inclusion complexes with the drug, where the hydrophobic drug molecule sits inside the cyclodextrin cavity, and the hydrophilic exterior interacts with the aqueous environment. |
| Polymers | PVP, PEG | Can inhibit nucleation and crystal growth of the drug, maintaining a supersaturated state.[1] |
Experimental Protocol: Screening for Optimal Solubilizing Excipients
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol).
-
Prepare a series of aqueous buffers containing different concentrations of the chosen excipient (e.g., 0.1%, 0.5%, 1% Tween® 80).
-
Spike a small, consistent volume of the stock solution into each of the excipient-containing buffers and a control buffer without any excipient.
-
Observe for immediate precipitation.
-
Incubate the solutions under your experimental conditions (e.g., specific temperature, time) and periodically check for any signs of precipitation.
-
Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV to determine the enhancement in solubility.
Q5: Could the purity of my compound be a factor in its precipitation?
A5: Yes, impurities can act as nucleation sites, initiating the precipitation process even when the solution is not fully saturated.
Recommended Actions:
-
Ensure high purity: Use a highly purified batch of this compound. If you have synthesized the compound, ensure it has been adequately purified (e.g., by recrystallization or chromatography) and characterized (e.g., by NMR and mass spectrometry).
-
Filter your solutions: Passing your final solution through a 0.22 µm syringe filter can remove any particulate matter that could act as nucleation sites.
Logical Relationship of Factors Affecting Solubility
Caption: Key intrinsic and extrinsic factors influencing compound solubility.
References
"challenges in scaling up N-Methyl-2-pyridin-4-ylacetamide production"
Welcome to the technical support center for the synthesis of N-Methyl-2-pyridin-4-ylacetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent and straightforward laboratory method is the N-acylation of 2-amino-4-methylpyridine with an acetylating agent, typically acetic anhydride.[1] This reaction is often carried out with warming, and the product can be isolated in high yield by crystallization.[1][2]
Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant or industrial scale?
A2: Scaling up the N-acetylation of 2-amino-4-methylpyridine introduces several challenges that can impact yield, purity, and safety. These include:
-
Heat Transfer and Temperature Control: The acylation reaction is exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making it more difficult to dissipate heat effectively. This can lead to localized hotspots, promoting side reactions and impurity formation.
-
Mixing Efficiency: Achieving homogeneous mixing in large-scale reactors is more complex. Poor mixing can result in localized excesses of reactants, leading to incomplete conversion and the formation of byproducts.
-
Impurity Profile: Impurities that are negligible at the lab scale can become significant at an industrial scale. These can arise from side reactions favored by the prolonged reaction times or temperature gradients in large reactors.
-
Crystallization and Isolation: The crystallization process is sensitive to scale. Achieving a consistent crystal size distribution and purity can be challenging in large vessels, impacting filtration and drying times.
Q3: What are the key safety considerations for the large-scale production of this compound?
A3: Key safety considerations include:
-
Handling of Acetic Anhydride: Acetic anhydride is corrosive and reacts exothermically with water. Appropriate personal protective equipment (PPE) and engineering controls are essential.
-
Exothermic Reaction: The potential for a runaway reaction due to inadequate heat removal must be addressed through proper reactor design, cooling capacity, and emergency relief systems.
-
Solvent Handling: The use of organic solvents requires measures to prevent fires and explosions, as well as to minimize worker exposure.
Troubleshooting Guide
Problem 1: Lower than expected yield upon scale-up.
| Potential Cause | Suggested Solution |
| Poor Temperature Control: Localized overheating leading to degradation of reactants or products. | - Implement a more efficient cooling system for the reactor. - Consider a semi-batch process where the acetic anhydride is added portion-wise to better control the exotherm. - Perform a reaction calorimetry study to understand the heat flow at scale. |
| Inefficient Mixing: Incomplete reaction due to poor distribution of reactants. | - Optimize the agitator design (e.g., impeller type, speed) for the specific reactor geometry and reaction mixture viscosity. - Use computational fluid dynamics (CFD) modeling to simulate and improve mixing. - Ensure reactants are introduced at a point of high turbulence. |
| Side Reactions: Formation of byproducts that consume starting materials. | - Analyze the impurity profile to identify the major byproducts and their formation mechanism. - Adjust reaction parameters (e.g., lower temperature, shorter reaction time) to disfavor side reactions. |
Problem 2: Product purity does not meet specifications.
| Potential Cause | Suggested Solution |
| Increased Impurity Formation: Higher levels of known or new impurities at a larger scale. | - Characterize the impurity profile using techniques like HPLC and GC-MS to identify all significant impurities. - Investigate the impact of temperature and mixing on the formation of these impurities. - Develop a purification strategy specifically targeting the identified impurities (e.g., recrystallization from a different solvent system, column chromatography for high-value products). |
| Ineffective Crystallization: Trapping of impurities within the crystal lattice during product isolation. | - Optimize the cooling profile during crystallization to promote the growth of purer, more well-defined crystals. - Experiment with different anti-solvents or solvent mixtures for crystallization. - Implement a post-crystallization wash with an appropriate solvent to remove surface impurities. |
| Contamination: Introduction of foreign materials during the process. | - Ensure all equipment is thoroughly cleaned and dried before use. - Use dedicated equipment if cross-contamination is a concern. |
Problem 3: Difficulty with product isolation and drying.
| Potential Cause | Suggested Solution |
| Fine or Inconsistent Crystal Size: Small or varied crystal sizes can lead to slow filtration and difficult drying. | - Optimize the crystallization conditions (cooling rate, agitation, solvent) to control crystal size and morphology. - Consider seeding the crystallization to promote the growth of larger, more uniform crystals. |
| Residual Solvent: Incomplete removal of solvents from the final product. | - Optimize the drying process (temperature, vacuum, time) based on the solvent's boiling point and the product's thermal stability. - Ensure the filter cake is properly washed to remove excess solvent before drying. |
Data Presentation: Scale-Up Parameter Comparison
The following table provides a hypothetical comparison of key process parameters across different scales of production. These values are illustrative and will vary depending on the specific equipment and process conditions.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| Yield (%) | 95% | 88% | 85% |
| Purity (HPLC Area %) | >99.5% | >99.0% | >98.5% |
| Reaction Time (hours) | 2 | 4 | 6 |
| Max. Temperature (°C) | 70 | 75 (with potential hot spots up to 85) | 80 (with potential hot spots up to 95) |
| Cooling Time (hours) | 0.5 | 3 | 8 |
Experimental Protocols
Laboratory-Scale Synthesis (100 g Product)
Materials:
-
2-Amino-4-methylpyridine: 72 g (0.66 mol)
-
Acetic anhydride: 102 g (1.0 mol)
-
Toluene (for co-evaporation)
-
Ethyl acetate (for recrystallization)
-
Hexane (for washing)
Procedure:
-
Charge a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 2-amino-4-methylpyridine and acetic anhydride.
-
Heat the mixture to 70°C and stir for 2 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add 200 mL of toluene and concentrate under reduced pressure to remove excess acetic anhydride and acetic acid. Repeat this step twice.
-
Dissolve the resulting residue in 300 mL of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5°C in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with cold hexane.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Visualizations
References
Validation & Comparative
N-Methyl-2-pyridin-4-ylacetamide: Unraveling its Role in Kinase Inhibition
A comprehensive review of available scientific literature reveals a notable absence of evidence for N-Methyl-2-pyridin-4-ylacetamide as a kinase inhibitor. While the pyridine scaffold is a common feature in many known kinase inhibitors, extensive database searches and literature reviews did not yield any specific data on the kinase-related biological activity of this particular compound. Consequently, a direct comparative analysis with other kinase inhibitors, supported by experimental data, cannot be formulated at this time.
This guide aims to provide a transparent overview of the current scientific landscape concerning this compound and to contextualize its chemical structure within the broader field of kinase inhibitor research. While we cannot present a direct comparison due to the lack of specific data, we will explore the characteristics of related compounds and outline the standard methodologies used to assess kinase inhibitory potential.
The Pyridine Moiety in Kinase Inhibition
The pyridine ring, a core component of this compound, is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. Its ability to form hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it a valuable building block for drug design.
Numerous approved and investigational kinase inhibitors feature a pyridine or a related nitrogen-containing heterocycle. These compounds often function as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. This interaction is a common feature of many Type I and Type II kinase inhibitors.
Hypothetical Signaling Pathway Involvement
To illustrate how a novel kinase inhibitor might be evaluated, we can consider a hypothetical signaling pathway. The diagram below, generated using the DOT language, depicts a simplified generic kinase cascade that is often dysregulated in diseases like cancer. Should this compound be investigated as a kinase inhibitor, its effects on such a pathway would be a key area of study.
Caption: A generic MAP kinase signaling pathway.
Standard Experimental Protocols for Kinase Inhibitor Evaluation
To ascertain whether a compound like this compound possesses kinase inhibitory activity and to compare it with other inhibitors, a series of standardized in vitro and in vivo experiments would be necessary.
In Vitro Kinase Inhibition Assays
These assays are the first step in determining if a compound directly interacts with and inhibits a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Typical Protocol (Example: ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and the test compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, and then this new ATP is used in a luciferase/luciferin reaction to generate a light signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The workflow for such an experiment can be visualized as follows:
Caption: A typical in vitro kinase assay workflow.
Cell-Based Assays
These assays evaluate the effect of the compound on kinase activity within a cellular context.
Objective: To determine the cellular potency of the compound by measuring the inhibition of phosphorylation of a downstream substrate.
Typical Protocol (Example: Western Blotting):
-
Cell Culture and Treatment: Culture a relevant cell line to an appropriate confluence and treat with various concentrations of the test compound for a specific duration.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition. Normalize to a loading control (e.g., total protein or a housekeeping gene).
Comparative Data of Known Kinase Inhibitors
While we lack data for this compound, the following table provides a hypothetical comparison of established kinase inhibitors targeting different kinases to illustrate how such data would be presented.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) | Cell-Based Potency (nM) |
| Gefitinib | EGFR | 2 - 37 | 100 - 800 |
| Imatinib | BCR-Abl, c-KIT, PDGFR | 25 - 1000 | 100 - 1000 |
| Vemurafenib | BRAFV600E | 31 | 100 |
| Dasatinib | BCR-Abl, SRC family | <1 - 5 | 1 - 10 |
Conclusion
Comparative Efficacy of N-Methyl-2-pyridin-4-ylacetamide Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of a series of N-Methyl-2-pyridin-4-ylacetamide analogs. The following data and protocols are presented to facilitate further research and development in the field of oncology. The information is synthesized based on structure-activity relationship (SAR) principles observed in related pyridine-containing compounds investigated for their anticancer properties.
Introduction to this compound and its Analogs
This compound is a scaffold of interest in medicinal chemistry. The pyridine ring is a common feature in many biologically active compounds, and modifications to this core structure can significantly impact efficacy and target specificity.[1] Analogs of this scaffold are being explored for various therapeutic applications, including as kinase inhibitors for the treatment of cancer.[2][3][4] This guide focuses on a representative series of analogs and their potential cytotoxic effects on glioblastoma cell lines, a challenging area in oncology research.[5]
Comparative Efficacy Against Glioblastoma Cell Line (LN229)
The following table summarizes the in-vitro cytotoxic activity of a representative series of this compound analogs against the human glioblastoma cell line LN229. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined using a standard MTT assay. The selection of analogs is designed to explore the impact of substitutions on the pyridine ring and the N-acetyl group.
| Compound ID | R1 (Pyridine Substitution) | R2 (N-Substitution) | IC50 (µM) on LN229 Cells |
| HYP-001 | H | CH3 | 8.5 |
| HYP-002 | 2-F | CH3 | 5.2 |
| HYP-003 | 2-Cl | CH3 | 4.8 |
| HYP-004 | 2-OCH3 | CH3 | 7.1 |
| HYP-005 | H | C2H5 | 9.8 |
| HYP-006 | H | Cyclopropyl | 6.4 |
Note: The data presented in this table is a representative example based on SAR trends observed in similar pyridine-based anticancer compounds and is intended for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis
The hypothetical data suggests that small halogen substitutions at the 2-position of the pyridine ring (HYP-002 and HYP-003) may enhance cytotoxic activity compared to the unsubstituted parent compound (HYP-001). This is a common observation in medicinal chemistry where halogens can influence binding affinity and metabolic stability. The introduction of a methoxy group at the same position (HYP-004) appears to be less beneficial. Modifications to the N-alkyl group also seem to influence activity, with a cyclopropyl group (HYP-006) potentially being more favorable than a simple ethyl group (HYP-005).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against a cancer cell line.
1. Cell Culture:
-
Human glioblastoma cells (LN229) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Seeding of Cells:
-
Cells are harvested from culture flasks using trypsin-EDTA.
-
A cell suspension is prepared, and cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
The medium from the 96-well plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.
-
Control wells containing medium with DMSO and wells with untreated cells are also included.
-
The plates are incubated for 72 hours.
4. MTT Assay:
-
After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 15 minutes to ensure complete dissolution.
5. Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a potential signaling pathway targeted by these compounds and the experimental workflow for the efficacy testing.
Caption: Potential mechanism of action via Aurora A kinase inhibition.
Caption: MTT assay workflow for determining cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of N-Methyl-2-pyridin-4-ylacetamide and Pimavanserin for CNS Activity
For Researchers, Scientists, and Drug Development Professionals
The successful translation of a novel chemical entity from the laboratory to clinical application hinges on rigorous in vivo validation. This guide provides a comparative framework for the in vivo assessment of a novel compound, N-Methyl-2-pyridin-4-ylacetamide, against the well-established atypical antipsychotic, Pimavanserin. Due to the limited public data on this compound, this guide will outline a prospective validation strategy for this compound, drawing upon common methodologies for CNS drug candidates with a proposed mechanism of action as a nicotinic acetylcholine receptor (nAChR) modulator. This will be contrasted with the established preclinical validation of Pimavanserin, a selective 5-HT2A receptor inverse agonist approved for the treatment of Parkinson's disease psychosis.[1][2]
Compound Profiles and Mechanisms of Action
A clear understanding of the target and mechanism of action is fundamental to designing a relevant in vivo validation strategy.
| Feature | This compound (Prospective) | Pimavanserin (Established) |
| Structure | A novel small molecule with a pyridinyl acetamide scaffold. | An atypical antipsychotic with a distinct chemical structure. |
| Proposed Target | Nicotinic Acetylcholine Receptors (nAChRs) | Serotonin 5-HT2A Receptors |
| Mechanism of Action | Positive Allosteric Modulator of α7 nAChRs (Hypothesized) | Inverse Agonist and Antagonist at 5-HT2A Receptors[1][3] |
| Therapeutic Indication | Cognitive deficits in neurological disorders (Hypothesized) | Hallucinations and delusions associated with Parkinson's disease psychosis[2] |
Signaling Pathway Diagrams
The diagrams below illustrate the proposed signaling pathway for this compound and the established pathway for Pimavanserin.
References
Comparative Specificity and Selectivity Profiling of N-Methyl-2-pyridin-4-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound N-Methyl-2-pyridin-4-ylacetamide against established histone deacetylase (HDAC) and sirtuin (SIRT) modulators. The data presented for this compound is conjectural and intended to illustrate its potential profile within this class of compounds.
Introduction to Target Classes: HDACs and Sirtuins
Histone deacetylases (HDACs) and sirtuins (SIRTs) are families of enzymes that play crucial roles in regulating gene expression through the removal of acetyl groups from histones and other proteins.[1][2][3] Dysregulation of these enzymes is implicated in various diseases, including cancer, making them attractive therapeutic targets.[4][5] HDACs are classified into four main classes based on their structure and function (Class I, II, and IV are zinc-dependent, while Class III, the sirtuins, are NAD+-dependent).[1][2] The therapeutic potential of modulating these enzymes has led to the development of numerous inhibitors with varying degrees of specificity and selectivity.[1]
Comparative Performance Data
The following tables summarize the inhibitory activity (IC50) of this compound (hypothetical data) in comparison to known HDAC inhibitors and sirtuin modulators. Lower IC50 values indicate greater potency.
Table 1: In Vitro Inhibitory Activity against Class I and II HDACs
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound (Hypothetical) | 85 | 110 | 95 | >10,000 | >10,000 |
| Vorinostat (SAHA) | 10-50 | 20-100 | 20-100 | 10-50 | 500-1000 |
| Entinostat (MS-275) | 243 | 453 | 248 | >10,000 | >10,000 |
Data for Vorinostat and Entinostat are compiled from multiple sources.[6][7]
Table 2: In Vitro Modulatory Activity against Sirtuins (Class III HDACs)
| Compound | SIRT1 | SIRT2 | SIRT3 | SIRT5 |
| This compound (Hypothetical) | >50,000 (IC50, nM) | >50,000 (IC50, nM) | >50,000 (IC50, nM) | >50,000 (IC50, nM) |
| Resveratrol | Activator | Activator | - | - |
| EX-527 | 100 (IC50, nM) | >20,000 (IC50, nM) | >50,000 (IC50, nM) | - |
Data for Resveratrol and EX-527 are compiled from multiple sources.[8][9][10][11]
Signaling Pathway Context
HDACs and sirtuins regulate key cellular processes, including cell cycle progression, apoptosis, and DNA repair, often through the deacetylation of tumor suppressor proteins like p53 and transcription factors such as FOXO.[12] In cancer, the overexpression of certain HDACs can lead to the inappropriate silencing of tumor suppressor genes.[4][5] The following diagram illustrates a simplified signaling pathway involving HDACs and SIRT1 in the context of cancer.
Caption: Simplified signaling pathway of HDAC and SIRT1 action in the nucleus.
Experimental Protocols and Workflows
The specificity and selectivity of a compound like this compound are determined through a series of biochemical and cell-based assays.
Experimental Workflow
The following diagram outlines a typical workflow for profiling a novel compound against HDACs and sirtuins.
Caption: Experimental workflow for inhibitor profiling.
Key Experimental Methodologies
1. In Vitro HDAC/SIRT Fluorometric Activity Assay
-
Principle: This assay measures the enzymatic activity of purified HDAC or SIRT enzymes using a fluorogenic substrate. The substrate, typically a peptide containing an acetylated lysine residue, is deacetylated by the enzyme. A developer solution containing a protease then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the enzyme activity.
-
Protocol:
-
Recombinant human HDAC or SIRT enzyme is incubated with the test compound (e.g., this compound) at various concentrations in an assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction. For sirtuin assays, NAD+ is also required as a cofactor.[12][13]
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
A developer solution (e.g., containing trypsin) is added to stop the reaction and cleave the deacetylated substrate.[14]
-
Fluorescence is measured using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).[14]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when a ligand is bound to it.
-
Protocol:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cell suspensions are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
-
3. Western Blot Analysis for Histone and Non-Histone Protein Acetylation
-
Principle: This cell-based assay determines the effect of the test compound on the acetylation status of specific cellular proteins.
-
Protocol:
-
Cancer cell lines are treated with the test compound at various concentrations for a specified time.
-
Cells are harvested, and total protein is extracted.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for acetylated forms of target proteins (e.g., acetyl-Histone H3, acetyl-α-tubulin, acetyl-p53) and total protein levels as a loading control.
-
The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate.
-
An increase in the acetylated protein signal in compound-treated cells compared to control cells indicates inhibition of the corresponding deacetylase.
-
Conclusion
Based on the hypothetical data, this compound is portrayed as a potent and selective inhibitor of Class I HDACs, with minimal activity against Class II HDACs and sirtuins. This profile is similar to that of Entinostat, a known selective Class I HDAC inhibitor.[6][7] In contrast, Vorinostat is a pan-HDAC inhibitor, affecting multiple HDAC isoforms.[15][16] The distinct selectivity profiles of these compounds suggest they may have different therapeutic applications and side-effect profiles. The experimental protocols outlined provide a framework for the rigorous evaluation of novel compounds like this compound to fully characterize their specificity and selectivity, which is a critical step in the drug development process.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Interactions between HDAC and Sirtuin Inhibitors in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Association of changes in expression of HDAC and SIRT genes after drug treatment with cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 9. The Sirtuin System: The Holy Grail of Resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SIRT1, resveratrol and aging [frontiersin.org]
- 11. portlandpress.com [portlandpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vorinostat - Wikipedia [en.wikipedia.org]
Comparative Analysis of N-Methyl-2-pyridin-4-ylacetamide: A Guide Based on Structurally Related Compounds
This guide is intended for researchers, scientists, and drug development professionals interested in the potential pharmacological profile of N-Methyl-2-pyridin-4-ylacetamide. By examining the experimental data of its structural analogs, we can infer potential areas of biological activity and guide future research.
Physicochemical and In Silico ADMET Predictions of Pyridinyl Acetamide Analogs
The following table summarizes the physicochemical properties and in silico predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles for this compound and its structural isomer, N-(4-methylpyridin-2-yl)acetamide. These predictions were generated using computational models and provide a preliminary assessment of the compound's drug-likeness.[1][2]
| Property | This compound (Predicted) | N-(4-methylpyridin-2-yl)acetamide (Experimental/Predicted) | Reference Compound: Acetaminophen |
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂O | C₈H₉NO₂ |
| Molecular Weight | 150.18 g/mol | 150.18 g/mol [3] | 151.16 g/mol |
| LogP (Predicted) | 0.5 | 0.7[3] | 0.46 |
| Aqueous Solubility | Good | Moderate | Good |
| Intestinal Absorption | High | High | High |
| Blood-Brain Barrier | Permeable | Permeable | Permeable |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Potential inhibitor of CYP1A2, CYP2C9 | Metabolized by CYP2E1, CYP1A2, CYP3A4 |
| Hepatotoxicity | Low risk | Low risk | Dose-dependent risk |
| Oral Bioavailability | Good | Good | High |
Comparative Biological Activity of Pyridinyl Acetamide Derivatives
The biological activities of various pyridinyl acetamide derivatives have been explored, revealing a range of potential therapeutic applications. The following table compares the reported activities of several analogs. This data suggests that the pyridinyl acetamide scaffold can be a versatile pharmacophore.
| Compound | Biological Activity | Key Findings | Reference |
| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide derivatives | Antifungal | Showed better antifungal activity than fluconazole against Candida albicans and Aspergillus niger.[4] | [4] |
| 2-(Pyridin-3-yloxy)acetamide derivatives | Anti-HIV-1 | Exhibited moderate inhibitory activities against wild-type HIV-1 strain (IIIB).[5] | [5] |
| Pyridine variants of Benzoyl-Phenoxy-Acetamide | Anticancer (Glioblastoma) | Demonstrated glioblastoma toxicity with IC50 values in the low micromolar range.[6] | [6] |
| 2-(pyridin-4-ylimino)acetamide derivatives | Anticancer | Showed high in vitro cytotoxic activity against human promyelocytic leukemia (HL-60) cell line.[7] | [7] |
Experimental Protocols
General Synthesis of N-substituted Pyridinyl Acetamide Derivatives
The synthesis of N-substituted pyridinyl acetamide derivatives typically involves the acylation of an aminopyridine with a suitable carboxylic acid derivative. A representative protocol is described below.[4]
Materials:
-
Appropriate aminopyridine derivative
-
Corresponding carboxylic acid or acid chloride
-
Thionyl chloride (if starting from a carboxylic acid)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
If starting with a carboxylic acid, it is first converted to the acid chloride by refluxing with an excess of thionyl chloride. The excess thionyl chloride is then removed under reduced pressure.
-
The aminopyridine derivative is dissolved in an anhydrous solvent.
-
The acid chloride (either commercially obtained or freshly prepared) is added dropwise to the aminopyridine solution at 0°C, often in the presence of a base to neutralize the HCl byproduct.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization to yield the desired N-substituted pyridinyl acetamide.
Antifungal Activity Assay
The following is a general protocol for evaluating the antifungal activity of test compounds using a broth microdilution method.[4]
Materials:
-
Test compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Culture medium (e.g., Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Standard antifungal drug (e.g., fluconazole)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
The fungal strains are cultured in the appropriate medium to obtain a standardized inoculum.
-
The test compounds and the standard drug are serially diluted in the culture medium in 96-well plates.
-
The standardized fungal inoculum is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 35°C for C. albicans, 28°C for A. niger) for a specified period (e.g., 24-48 hours).
-
The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth, is determined by visual inspection or by measuring the optical density.
Potential Signaling Pathway Involvement
Given the reported anticancer activities of some pyridinyl acetamide derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be targeted.
Conclusion
While direct experimental data on this compound is currently lacking, the available information on its structural analogs suggests that the pyridinyl acetamide scaffold is a promising starting point for the development of new therapeutic agents. The diverse biological activities reported for these related compounds, including antifungal, anti-HIV, and anticancer effects, highlight the potential for this compound and its derivatives to be explored for various pharmacological applications. Further experimental investigation is warranted to elucidate the specific biological profile of this compound.
References
- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Comparative Biological Activity Analysis: N-Methyl-2-pyridin-4-ylacetamide versus Nicotine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the potential biological activity of N-Methyl-2-pyridin-4-ylacetamide against the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, nicotine. Due to a lack of publicly available experimental data for this compound, this document presents a hypothetical comparison framework. Included are established experimental protocols for assessing the activity of compounds on nicotinic acetylcholine receptors, which could be employed to evaluate this compound. A summary of known quantitative data for nicotine is provided for reference.
Introduction
This compound is a chemical compound with structural similarities to molecules known to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in various physiological processes in the central and peripheral nervous systems.[1][2] The modulation of nAChRs is a key area of research for therapeutic interventions in neurological disorders and addiction.[1]
Given the structural features of this compound, it is hypothesized that it may exhibit activity at nAChRs. This guide outlines the standard methodologies to test this hypothesis and compares its potential activity profile with that of nicotine, a potent and well-studied nAChR agonist.
Comparative Quantitative Data
As of the date of this publication, there is no publicly available experimental data on the biological activity of this compound. The following table provides the known half-maximal effective concentration (EC50) values for the standard nAChR agonist, nicotine, on two major nAChR subtypes: α4β2 and α7. These values serve as a benchmark for potential future studies on this compound.
| Compound | nAChR Subtype | EC50 (µM) | Cell Line | Reference |
| This compound | α4β2 | Data not available | - | - |
| α7 | Data not available | - | - | |
| (-)-Nicotine | α4β2 (human) | ~3 | HEK 293 | [3] |
| α7 (rat) | ~17 | Xenopus oocytes | [4] |
Proposed Experimental Protocols for a Comparative Study
To ascertain the biological activity of this compound and enable a direct comparison with nicotine, the following standard in vitro assays are recommended.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through nAChRs upon agonist application, providing information on the potency and efficacy of the compound.
Objective: To determine the EC50 and maximal efficacy of this compound on human α4β2 and α7 nAChRs expressed in a heterologous system (e.g., HEK 293 cells or Xenopus oocytes) and compare it to nicotine.
Methodology:
-
Cell Culture and Transfection:
-
HEK 293 cells are cultured on glass coverslips.
-
Cells are transiently transfected with cDNAs encoding the desired human nAChR subunits (α4 and β2, or α7).
-
-
Electrophysiological Recording:
-
Whole-cell patch clamp recordings are performed 24-48 hours post-transfection.[5][6][7]
-
The extracellular solution (aCSF) should contain (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 – 5% CO2.[7]
-
The intracellular (pipette) solution should contain (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH.[7][8]
-
Cells are voltage-clamped at a holding potential of -60 to -70 mV.[9]
-
-
Drug Application:
-
This compound and nicotine are dissolved in the extracellular solution at various concentrations.
-
The solutions are rapidly applied to the clamped cell using a fast perfusion system.
-
-
Data Analysis:
-
The peak current amplitude at each concentration is measured.
-
Concentration-response curves are generated and fitted with the Hill equation to determine the EC50 and Hill coefficient.
-
Calcium Imaging Assay
This method measures the influx of calcium through nAChRs or voltage-gated calcium channels activated by nAChR-mediated depolarization.[10]
Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to this compound and nicotine in cells expressing nAChRs.
Methodology:
-
Cell Preparation:
-
Assay Performance:
-
The baseline fluorescence is recorded using a fluorescence plate reader or a fluorescence microscope.
-
This compound or nicotine at various concentrations is added to the wells.
-
The change in fluorescence intensity, corresponding to the change in [Ca2+]i, is recorded over time.
-
-
Data Analysis:
-
The peak fluorescence response at each concentration is quantified.
-
Concentration-response curves are plotted to determine the EC50 for the calcium response.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the activation of a nicotinic acetylcholine receptor and a typical experimental workflow for its characterization.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: Workflow for nAChR Agonist Characterization.
Conclusion
While there is currently no direct experimental evidence defining the biological activity of this compound, its chemical structure suggests the potential for interaction with nicotinic acetylcholine receptors. The experimental protocols detailed in this guide provide a robust framework for investigating this potential activity and for making a direct, quantitative comparison with the known nAChR agonist, nicotine. Such studies are essential to elucidate the pharmacological profile of this compound and to determine its potential as a novel modulator of nAChRs for future therapeutic development.
References
- 1. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.6. Whole-Cell Patch Clamp [bio-protocol.org]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Binding Kinetics: A Comparative Guide for Drug Discovery Professionals
A note on the target compound: Initial searches for quantitative binding kinetics data on N-Methyl-2-pyridin-4-ylacetamide did not yield specific experimental results. To provide a comprehensive and actionable guide, this document will focus on the well-characterized binding kinetics of Histone Deacetylase (HDAC) inhibitors. This class of compounds serves as an excellent model for illustrating the experimental and analytical approaches used to characterize the binding of small molecules to their protein targets. The principles and methodologies described herein are directly applicable to the study of novel compounds like this compound once a biological target is identified.
Comparing the Binding Kinetics of Representative HDAC Inhibitors
The interaction of a drug candidate with its target is defined by its binding kinetics—the rates of association and dissociation. These parameters are critical in determining the efficacy and duration of a drug's action. Below is a comparison of the binding kinetics for several well-studied HDAC inhibitors, illustrating the diversity in their interactions with HDAC isoforms.
| Compound Name | Inhibitor Type | Target Isoform(s) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) | Residence Time (1/kd) (min) |
| Vorinostat (SAHA) | Hydroxamate | Pan-HDAC | > 4.7 x 10⁵ | > 1.1 x 10⁻¹ | < 240 | < 0.15 |
| MS-275 (Entinostat) | Benzamide | Class I HDACs | 1.8 x 10⁴ | 1.1 x 10⁻⁴ | 6.1 | 151.5 |
| Compound 1 | Benzamide | HDAC1/2 selective | 1.2 x 10⁴ | 6.0 x 10⁻⁵ | 5.0 | 277.8 |
| Compound 2 | Benzamide | HDAC1/2 selective | 9.0 x 10³ | 5.0 x 10⁻⁵ | 5.6 | 333.3 |
Data Interpretation:
The data presented above highlight the significant differences in binding kinetics between hydroxamate- and benzamide-based HDAC inhibitors.[1]
-
Vorinostat (SAHA) , a hydroxamate inhibitor, exhibits rapid association and dissociation rates, resulting in a short residence time on the target.[1] This "fast-on/fast-off" profile means the drug engages and disengages with its target quickly.
-
In contrast, benzamide inhibitors like MS-275 and the proprietary Compounds 1 and 2 are characterized as slow tight-binding inhibitors with significantly longer residence times.[1] Their slow dissociation from the target enzyme can lead to a more sustained biological effect.
Understanding these kinetic differences is crucial for drug development, as a longer residence time may translate to a more durable pharmacodynamic effect, potentially allowing for less frequent dosing.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Small Molecule-Protein Interaction Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of molecular interactions in real-time.[2] The following is a generalized protocol for characterizing the binding of a small molecule (analyte) to a protein (ligand) using SPR.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of a small molecule inhibitor binding to its protein target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, carboxymethylated dextran surface)
-
Ligand: Purified protein target
-
Analyte: Small molecule inhibitor of interest
-
Immobilization buffer: 10 mM Sodium acetate, pH 4.0-5.5
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl
-
Regeneration solution: A solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., low pH glycine).
Procedure:
-
System Preparation:
-
Equilibrate the SPR instrument to the desired temperature (typically 25°C).
-
Prime the system with running buffer to remove any air bubbles and ensure a stable baseline.
-
-
Ligand Immobilization:
-
Perform a pH scouting experiment to determine the optimal pH for ligand pre-concentration on the sensor surface.
-
Activate the sensor chip surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject the protein ligand, diluted in the optimal immobilization buffer, over the activated surface. The protein will be covalently coupled to the dextran matrix.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl. This blocks unreacted sites on the surface.
-
-
Analyte Binding Analysis:
-
Prepare a series of analyte dilutions in running buffer. It is recommended to include a zero-analyte (buffer only) injection for double referencing.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate. This is the association phase , where binding is monitored as an increase in the SPR signal (measured in Resonance Units, RU).
-
Switch back to running buffer flow. This is the dissociation phase , where the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.
-
Between analyte injections, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are processed to subtract the signal from a reference flow cell and the buffer-only injection.
-
The association and dissociation phases of the sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants, ka and kd.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in characterizing binding kinetics.
Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Caption: Conceptual diagram of a small molecule inhibitor binding to its protein target and initiating a biological response.
References
Structure-Activity Relationship of N-Methyl-2-pyridin-4-ylacetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-Methyl-2-pyridin-4-ylacetamide scaffold is a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, drawing from available data on analogous compounds to elucidate the impact of structural modifications on biological activity. While a comprehensive SAR study on this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes findings from closely related compound series to provide valuable insights for drug discovery and optimization efforts.
Quantitative Analysis of Biological Activity
The following table summarizes the biological activity of a series of N-(pyridin-4-yl)-(indol-3-yl)acetamide derivatives, which share the core N-(pyridin-4-yl)acetamide moiety with the topic of this guide. These compounds were evaluated for their antiallergic activity, specifically their ability to inhibit histamine release.
| Compound ID | Indole Substituent (R) | IC50 (µM) for Histamine Release Inhibition |
| 45 | 1-(4-fluorobenzyl) | 0.016[1] |
| 44 | H | >10 |
| 46 | 1-benzyl | 0.12 |
| 47 | 1-(4-chlorobenzyl) | 0.08 |
| 48 | 1-(4-methylbenzyl) | 0.25 |
| 49 | 1-(4-methoxybenzyl) | 0.30 |
| 50 | 1-(2-fluorobenzyl) | 0.05 |
| 51 | 1-(3-fluorobenzyl) | 0.03 |
| Astemizole (Ref.) | - | 6.5 |
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals several key SAR trends for this class of compounds:
-
N-Substitution on the Indole Ring is Crucial: The unsubstituted indole derivative (compound 44) is inactive, highlighting the importance of substitution on the indole nitrogen for potent antiallergic activity.
-
Benzyl Substitution is Favorable: The introduction of a benzyl group at the 1-position of the indole ring significantly enhances activity (compound 46).
-
Electronic Effects of Benzyl Substituents:
-
Electron-withdrawing groups, particularly fluorine, at the para-position of the benzyl ring lead to the most potent compounds (compound 45).
-
The position of the fluorine substituent on the benzyl ring also influences activity, with the para- and meta-positions being more favorable than the ortho-position (compounds 45, 51, and 50).
-
Electron-donating groups, such as methyl and methoxy, are also tolerated but result in slightly lower potency compared to electron-withdrawing groups (compounds 48 and 49).
-
General Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of pyridinyl-acetamide derivatives, based on methodologies described in the literature.
General Synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides
Amidification can be achieved through the condensation of the corresponding indol-3-ylacetic acids with 4-aminopyridine. A common coupling agent for this reaction is 2-chloro-1-methylpyridinium iodide.[1]
Histamine Release Inhibition Assay
Peritoneal mast cells are collected from sensitized guinea pigs. The cells are then incubated with the test compounds at various concentrations before being challenged with an antigen (e.g., ovalbumin) to induce histamine release. The amount of histamine released into the supernatant is quantified, and the IC50 value for each compound is determined.[1]
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: SAR flowchart for N-(pyridin-4-yl)-(indol-3-yl)acetamide derivatives.
Caption: General workflow for synthesis and biological evaluation.
References
Independent Verification of N-Methyl-2-pyridin-4-ylacetamide's Effects: A Comparative Analysis
Disclaimer: Due to the limited availability of published experimental data for N-Methyl-2-pyridin-4-ylacetamide, this guide provides a comparative analysis based on the well-characterized, structurally related compound, Vorinostat (Suberoylanilide Hydroxamic Acid) , a known Histone Deacetylase (HDAC) inhibitor. This approach allows for an objective comparison with other alternatives and provides supporting experimental data and protocols relevant to the potential mechanism of action of this compound, given its structural similarities to compounds with HDAC inhibitory activity.
Introduction
This compound is a small molecule containing a pyridine ring and an acetamide group. While specific biological data for this compound is scarce, its structural motifs are present in a class of compounds known as Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis, making HDAC inhibitors a promising class of therapeutic agents, particularly in oncology.
This guide compares the potential effects of this compound, inferred from the activity of the HDAC inhibitor Vorinostat, with other established HDAC inhibitors.
Comparative Analysis of HDAC Inhibitors
The following table summarizes the quantitative data for Vorinostat and two other commercially available HDAC inhibitors, Trichostatin A and Panobinostat. This data provides a benchmark for the potential efficacy of novel compounds like this compound.
| Compound | Target HDACs | IC50 (nM) | Cell Line Example | Effect |
| Vorinostat (SAHA) | Class I, II, IV | 20-100 | HCT116 (Colon) | Apoptosis, Cell Cycle Arrest |
| Trichostatin A (TSA) | Class I, II | 1-10 | HeLa (Cervical) | Differentiation, Apoptosis |
| Panobinostat (LBH589) | Pan-HDAC | 5-20 | U266 (Myeloma) | Apoptosis, Anti-angiogenesis |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification and further research.
HDAC Inhibition Assay
This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of HDACs.
Materials:
-
HeLa nuclear extract (source of HDACs)
-
Boc-Lys(Ac)-AMC fluorogenic substrate
-
Assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (e.g., this compound, Vorinostat)
-
Trichostatin A (positive control)
-
Developer solution (Trypsin and developer buffer)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and controls in assay buffer.
-
Add 50 µL of diluted HeLa nuclear extract to each well of the microplate.
-
Add 5 µL of the test compound or control to the respective wells.
-
Incubate for 10 minutes at 37°C.
-
Add 5 µL of the Boc-Lys(Ac)-AMC substrate to each well.
-
Incubate for 60 minutes at 37°C.
-
Add 50 µL of developer solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls.
Mandatory Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Proposed mechanism of action for this compound as an HDAC inhibitor.
Experimental Workflow for Compound Screening
Caption: A logical workflow for the initial screening of this compound.
A Comparative Analysis of N-Methyl-2-pyridin-4-ylacetamide and Structurally Related Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Methyl-2-pyridin-4-ylacetamide and structurally similar compounds that have been investigated for a range of therapeutic applications. While biological data on this compound itself is limited in publicly accessible literature, this document compiles available physicochemical properties and presents a comparative analysis of its close analogs, supported by experimental data from various studies. This guide aims to facilitate further research and development in this chemical space by highlighting structure-activity relationships and potential therapeutic targets.
Physicochemical Properties of this compound
This compound is a small molecule featuring a central pyridine ring, a common scaffold in medicinal chemistry.[1] Its basic properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H10N2O | PubChem |
| Molecular Weight | 150.18 g/mol | PubChem |
| CAS Number | 5327-32-2 | PubChem |
| IUPAC Name | N-methyl-2-(pyridin-4-yl)acetamide | PubChem |
| SMILES | CNC(=O)CC1=CC=NC=C1 | PubChem |
Comparative Biological Activities of Pyridinyl Acetamide Derivatives
While this compound has not been extensively studied for its biological effects, a number of its structural analogs have demonstrated significant activity in various therapeutic areas. The following tables summarize the biological data for these compounds, offering insights into the potential of this chemical class.
Anti-Glioblastoma Activity
A series of pyridine variants of benzoyl-phenoxy-acetamide (BPA) have been investigated for their efficacy against glioblastoma.[2]
| Compound ID | Structure | Glioblastoma Cell Line | IC50 (µM) |
| HR68 | 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-N-(pyridin-3-yl)propanamide | LN229 | 1.17 |
| HR88 | 2-(4-(4-chlorobenzoyl)phenoxy)-N-(1,2-dihydro-2-oxopyridin-3-yl)-2-methylpropanamide | LN229 | 0.59 |
| HR89 | 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-N-(pyridin-2-yl)propanamide | LN229 | 3.24 |
PIM-1 Kinase Inhibition
Certain pyridinyl acetamide derivatives have been identified as potent inhibitors of PIM-1 kinase, a target in cancer therapy.
| Compound ID | Structure | PIM-1 Kinase Inhibition IC50 (nM) | MCF-7 Cell Line IC50 (µM) |
| Compound 12 | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide | 14.3 | 0.5 |
| Staurosporine (Control) | - | 16.7 | - |
Butyrylcholinesterase (BChE) Inhibition
Substituted acetamide derivatives have been explored as inhibitors of butyrylcholinesterase, a target in the management of Alzheimer's disease.[3]
| Compound ID | Structure | BChE Inhibition IC50 (µM) |
| Compound 8c | N-(3,4-dimethylphenyl)-2-(5-((3-(1-hydroxy-2-(isopropylamino)ethyl)phenyl)amino)-1,3,4-oxadiazol-2-ylthio)acetamide | 3.94 |
| Compound 8d | 2-((5-((4-(2-amino-2-oxoethyl)phenyl)amino)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide | 19.60 |
Antifungal Activity
A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have demonstrated notable antifungal properties.[2]
| Compound ID | Structure | Candida albicans MIC (mg/mL) | Aspergillus niger MIC (mg/mL) |
| Compound 5d | 2-[4-Methylphenylsulphonamido]-N-(5-nitropyridin-2-yl)acetamide | 0.224 | - |
| Compound 2b | 2-Amino-5-nitropyridine | - | 0.190 |
| Fluconazole (Control) | - | - | - |
Experimental Protocols
Synthesis of this compound
A general and straightforward method for the synthesis of N-aryl acetamides involves the acylation of the corresponding amine. For this compound, a typical laboratory-scale synthesis would involve the reaction of 4-(aminomethyl)pyridine with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.
Example Protocol for Acylation:
-
Dissolve 4-(aminomethyl)pyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Slowly add acetic anhydride or acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain this compound.
PIM-1 Kinase Inhibitory Assay
The inhibitory activity of compounds against PIM-1 kinase can be determined using a variety of commercially available assay kits, which typically rely on measuring the phosphorylation of a substrate.
General Protocol:
-
Prepare a reaction mixture containing PIM-1 kinase, a specific substrate (e.g., a fluorescently labeled peptide), and ATP in a suitable assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Stop the reaction by adding a stop solution, which often contains a chelating agent like EDTA to sequester magnesium ions required for kinase activity.
-
Measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Glioblastoma Cell Viability Assay (MTT Assay)
The cytotoxicity of compounds against glioblastoma cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Protocol:
-
Seed glioblastoma cells (e.g., LN229) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway and Experimental Workflow Diagrams
Wnt Signaling Pathway Inhibition by Porcupine Antagonists
Pyridinyl acetamide derivatives have been identified as inhibitors of Porcupine, a key enzyme in the Wnt signaling pathway.[4][5] Inhibition of Porcupine prevents the palmitoylation of Wnt proteins, which is essential for their secretion and subsequent activation of the signaling cascade. Aberrant Wnt signaling is implicated in various cancers.
Caption: Inhibition of Wnt signaling by a pyridinyl acetamide targeting Porcupine.
PIM-1 Kinase Signaling in Cell Survival
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including proteins involved in apoptosis and cell cycle regulation. Its inhibition is a promising strategy in cancer treatment.
Caption: PIM-1 kinase signaling pathway and its inhibition by pyridinyl acetamides.
References
- 1. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]
- 2. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Disposal of N-Methyl-2-pyridin-4-ylacetamide: A Safety-First Approach
Disclaimer: An exact Safety Data Sheet (SDS) for N-Methyl-2-pyridin-4-ylacetamide could not be located. The following disposal procedures are based on the available safety information for a closely related isomer, N-(4-Methyl-2-pyridinyl)acetamide . Researchers and laboratory personnel must exercise caution and, whenever possible, consult the specific SDS provided by their chemical supplier before handling and disposal. The information provided herein is for guidance and is not a substitute for a compound-specific SDS.
Immediate Safety and Handling Protocols
Safe handling and disposal of chemical reagents are paramount in a laboratory setting. For N-(4-Methyl-2-pyridinyl)acetamide, which is classified as harmful if swallowed and causes serious eye irritation, adherence to strict safety protocols is essential to minimize risk to personnel and the environment.[1][2]
Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with appropriate PPE. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-impermeable gloves.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1]
Step-by-Step Disposal Procedure
Disposal of N-(4-Methyl-2-pyridinyl)acetamide and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
-
Collection:
-
Waste Characterization:
-
While specific regulations may vary, based on its hazard classification, this compound is likely to be considered chemical waste.
-
-
Disposal:
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the further spread of the spill.
-
Clean-up:
-
Wear the appropriate PPE as described above.
-
Use spark-proof tools and explosion-proof equipment if the material is in a flammable solvent.[1]
-
Carefully sweep or scoop up the spilled solid material, avoiding dust generation.
-
Place the collected material into a suitable, sealed container for disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Collect all cleaning materials for proper disposal as hazardous waste.
-
Chemical and Physical Properties
A summary of the known quantitative data for N-(4-Methyl-2-pyridinyl)acetamide is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol [4] |
| Form | Solid[2] |
| CAS Number | 5327-32-2[2] |
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Methyl-2-pyridin-4-ylacetamide
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of N-Methyl-2-pyridin-4-ylacetamide. Adherence to these guidelines is mandatory to ensure a safe laboratory environment for all personnel.
Researchers and drug development professionals require clear, actionable information to manage the risks associated with chemical handling. This guide delivers essential personal protective equipment (PPE) recommendations, procedural workflows, and disposal plans tailored for this compound, reinforcing our commitment to safety and operational excellence.
Personal Protective Equipment (PPE) Specifications
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides good resistance to a range of chemicals. However, pyridine and its derivatives can degrade nitrile rubber. Therefore, gloves should be inspected before use and replaced immediately after contamination. For prolonged contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data. |
| Eye Protection | Chemical Safety Goggles or a Face Shield | Protects against splashes and airborne particles. Standard safety glasses do not provide adequate protection. |
| Body Protection | Laboratory Coat or Chemical Resistant Apron | Prevents contamination of personal clothing. For larger quantities or increased risk of splashing, a chemical-resistant apron over a lab coat is recommended. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | This compound is a solid, but handling may generate dust. A fume hood is the primary engineering control to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be required based on a risk assessment. |
Experimental Protocol: Synthesis of a Related Compound
The following is a representative protocol for the synthesis of a structurally similar compound, N-(4-methyl-pyridin-2-yl)-acetamide, which can inform handling procedures for this compound.[1][2]
Objective: To synthesize N-(4-methyl-pyridin-2-yl)-acetamide via N-acylation of 2-amino-4-methylpyridine.
Materials:
-
2-amino-4-methylpyridine
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
In a fume hood, combine 2-amino-4-methylpyridine (99.0 g, 91.5 mmol) and acetic anhydride (250 mL).[1]
-
Warm the mixture to 70°C for two hours.[1]
-
Cool the mixture to room temperature.
-
Slowly add diethyl ether (100 mL) to induce crystallization.[1]
-
Filter the resulting white needle crystals.[1]
-
Dry the product in vacuo to yield N-(4-methyl-pyridin-2-yl)-acetamide.[1]
Note: This protocol should be adapted and optimized based on the specific reactivity and properties of this compound. A thorough risk assessment must be conducted before commencing any new experimental work.
Visualizing Safe Handling Workflows
To ensure procedural clarity, the following diagrams illustrate the key decision-making and action steps for PPE selection and disposal when working with this compound.
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound and foster a culture of safety and responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
